5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
Description
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Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAHPLZAJJVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506192 | |
| Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76982-35-9 | |
| Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)-4-cyano-3-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and potential pharmacological significance, drawing upon established principles of heterocyclic chemistry and the known biological activities of the pyrazole scaffold.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Several commercially successful drugs, underscore the therapeutic importance of this scaffold.[2] The metabolic stability and versatile synthetic accessibility of pyrazoles make them a "privileged scaffold" in drug discovery.[4] This guide focuses on the specific derivative, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, a compound of interest due to the combined structural features of a substituted pyrazole core, a bromophenyl group, and a cyano moiety, all of which can influence its biological activity.[3]
Molecular Structure and Physicochemical Properties
The target molecule, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, possesses a well-defined structure with key functional groups that are expected to dictate its chemical and biological behavior.
Caption: Chemical structure of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C11H8BrN3 | Based on structure |
| Molecular Weight | 262.11 g/mol | Calculated from formula |
| XLogP3 | 3.2 | Estimated based on similar structures[5] |
| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |
| Hydrogen Bond Acceptors | 3 | Two pyrazole nitrogens and one cyano nitrogen |
| Appearance | Likely a solid at room temperature | Based on related compounds[6] |
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
Causality Behind Experimental Choices:
-
Knorr Pyrazole Synthesis: This is a classic and highly reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound (ethyl acetoacetate) and a hydrazine (4-bromophenylhydrazine).[7][8][9][10] The reaction is typically high-yielding due to the formation of a stable aromatic ring.[8]
-
Vilsmeier-Haack Formylation: This reaction is a standard and efficient method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazoles, specifically at the C4 position.[11][12][13][14] The use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) generates the electrophilic Vilsmeier reagent in situ.[13]
-
Conversion of Aldehyde to Nitrile: A common and effective way to convert an aldehyde to a nitrile is through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration.[11] This method avoids harsh conditions that might degrade the pyrazole ring.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of related pyrazole derivatives.
Step 1: Synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone intermediate.
Step 2: Synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (5.0 eq) with stirring.
-
To this reagent, add 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole
-
Dissolve 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Reflux the mixture for 1-2 hours until the aldehyde is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the resulting crude oxime, add acetic anhydride and heat at 100-120 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization
The structure of the final compound can be confirmed using standard spectroscopic techniques. The following are the expected spectral data based on analogous compounds.[15][16]
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl protons (δ ≈ 2.3-2.5 ppm).- Aromatic protons of the bromophenyl group appearing as two doublets (δ ≈ 7.5-7.8 ppm).- Singlet for the C5-H of the pyrazole ring (δ ≈ 8.0-8.5 ppm). |
| ¹³C NMR | - Signal for the methyl carbon (δ ≈ 14-16 ppm).- Signal for the cyano carbon (δ ≈ 115-120 ppm).- Signals for the pyrazole and bromophenyl carbons in the aromatic region. |
| IR (KBr, cm⁻¹) | - A sharp peak for the C≡N stretch (ν ≈ 2220-2240 cm⁻¹).- C-H stretching and C=C/C=N stretching in the aromatic region. |
| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |
Potential Biological Significance and Applications
While the specific biological activity of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole has not been reported, the pyrazole scaffold is associated with a wide range of pharmacological activities.[1][2][3]
-
Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][17][18] The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
-
Anti-inflammatory Effects: Substituted pyrazoles are well-known for their anti-inflammatory properties.[2] The target molecule could be investigated for its ability to inhibit key inflammatory mediators.
-
Anticancer Potential: A growing body of research highlights the anticancer activity of pyrazole derivatives, with some compounds showing inhibitory effects on specific kinases or inducing apoptosis in cancer cell lines.[19] The cyano group can act as a hydrogen bond acceptor, potentially interacting with biological targets.
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of the title compound makes it a candidate for screening against various kinase targets.
Further research, including in vitro and in vivo pharmacological evaluations, is necessary to fully elucidate the therapeutic potential of this compound.[20][21]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. The proposed synthetic route is based on robust and well-documented chemical transformations. The structural features of this molecule suggest that it is a promising candidate for further investigation in the field of drug discovery, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The information presented herein is intended to serve as a valuable resource for researchers embarking on the study of this and related pyrazole derivatives.
References
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Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). SlideShare. Retrieved from [Link]
- Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(1), 109-122.
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Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
- Sharma, V., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(10-s), 136-148.
- Nițulescu, G. M., et al. (2010).
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Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
- Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (2025). BenchChem.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(4), 323-330.
- Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166–177.
- Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. (2014). Digital Commons@ETSU.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2011).
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- Synthesis and reactions of pyrazole-4-carbaldehydes. (2012).
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2018). Royal Society of Chemistry.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PubMed Central.
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016).
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1-(4-bromophenyl)pyrazole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
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1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile. (n.d.). PubChemLite. Retrieved from [Link]
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5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. (n.d.). SpectraBase. Retrieved from [Link]
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- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
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An In-depth Technical Guide to 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE (CAS No. 76982-35-9)
A Keystone Intermediate for Advanced Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive overview of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The strategic incorporation of a 4-bromophenyl group at the N1 position, a cyano group at C4, and an amino group at C5 creates a molecule with a rich chemical reactivity profile and a high potential for biological activity. This document details the synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, feature a pyrazole core, underscoring its therapeutic relevance.[3][4]
The subject of this guide, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, is a highly functionalized pyrazole derivative. The key substituents—an amino group, a cyano group, and a bromophenyl moiety—each contribute to its unique chemical and biological properties. The 5-amino group is a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures, such as fused pyrazolo[1,5-a]pyrimidines.[5] The 4-cyano group, an electron-withdrawing moiety, influences the electronic properties of the pyrazole ring and can participate in various chemical transformations. The 1-(4-bromophenyl) substituent is of particular interest in drug design, as the bromine atom can act as a halogen bond donor and the phenyl ring can engage in pi-stacking interactions with biological targets.[6]
This guide will delve into the synthetic pathways to access this molecule, its detailed spectroscopic characterization, and its potential as a building block in the development of novel therapeutic agents and functional materials.
Synthesis and Mechanistic Insights
The synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole can be achieved through a multicomponent reaction, a highly efficient strategy in modern organic synthesis that allows for the construction of complex molecules in a single step.[5] A plausible and efficient synthetic route is the three-component condensation of (4-bromophenyl)hydrazine, malononitrile, and a β-keto-nitrile or a related activated methylene compound.
A general and widely applicable approach to substituted 5-aminopyrazoles involves the reaction of a hydrazine with a suitable three-carbon synthon.[7] One of the most common methods is the reaction of hydrazines with β-ketonitriles.
Proposed Synthetic Pathway
A logical synthetic approach to 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole involves the condensation of (4-bromophenyl)hydrazine with 2-cyano-3-oxobutanenitrile (not commercially available) or a more accessible equivalent. A highly plausible and documented approach for similar structures is a one-pot, three-component reaction.
Caption: Proposed synthetic pathway for 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-established method for the synthesis of analogous 5-aminopyrazole-4-carbonitriles and is expected to be effective for the target molecule.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (10 mmol), ethyl 2-cyano-3-oxobutanoate (10 mmol), and ethanol (50 mL).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes. Subsequently, add a catalytic amount of a base, such as triethylamine or piperidine (0.5 mL), and heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with cold water, and the resulting solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
Spectroscopic Characterization
| Property | Value |
| Molecular Formula | C₁₁H₉BrN₄ |
| Molecular Weight | 277.12 g/mol |
| Appearance | Expected to be a solid |
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm, corresponding to the C3-methyl group.
-
Amino Protons: A broad singlet in the region of δ 4.0-6.0 ppm, corresponding to the C5-amino group. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm), including the carbon bearing the bromine atom (expected to be at a lower field).
-
Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, attached to the cyano group, is expected to be at a relatively low field.
-
Cyano Carbon: A signal in the region of δ 115-125 ppm for the nitrile carbon.
-
Methyl Carbon: A signal at approximately δ 10-20 ppm for the methyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group.[8]
-
C≡N Stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.[9]
-
C=C and C=N Stretching: Bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the pyrazole and benzene rings.
-
C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.[2]
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 276 and 278, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Fragmentation patterns may include the loss of the bromine atom, the cyano group, and cleavage of the pyrazole ring.
Reactivity and Chemical Transformations
The multiple functional groups in 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole make it a versatile building block for the synthesis of more complex heterocyclic systems.
Caption: Reactivity map of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
-
Reactions of the 5-Amino Group: The amino group can be readily acylated, sulfonated, or diazotized, providing access to a wide range of derivatives. It is also a key nucleophile in cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5]
-
Transformations of the 4-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, further expanding the synthetic utility of this scaffold.
-
Modifications of the 1-(4-Bromophenyl) Group: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.
Applications in Drug Discovery and Materials Science
While specific biological data for 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is not extensively published, the known pharmacological activities of its constituent motifs suggest significant potential in several therapeutic areas.
Potential Therapeutic Applications
-
Oncology: Pyrazole derivatives are well-established as kinase inhibitors.[10] The 1-phenylpyrazole scaffold is present in several potent anticancer agents. The combination of the pyrazole core with a bromophenyl group could lead to compounds with activity against various cancer cell lines.
-
Anti-inflammatory Agents: The pyrazole ring is a core component of COX-2 inhibitors.[11] The anti-inflammatory potential of this compound warrants investigation.
-
Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[11]
Utility in Materials Science
The highly conjugated and polarizable structure of this pyrazole derivative suggests potential applications in materials science, particularly in the development of:
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of pyrazole derivatives can be tuned by modifying the substituents.
-
Sensors: The functional groups on the molecule could be tailored to selectively bind to specific analytes.
Conclusion
5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is a strategically designed heterocyclic compound with a high potential for applications in drug discovery and materials science. Its versatile chemical reactivity, stemming from the presence of multiple functional groups, makes it an ideal building block for the synthesis of diverse and complex molecular architectures. The established pharmacological importance of the pyrazole scaffold, combined with the favorable properties imparted by the bromophenyl and cyano substituents, positions this molecule as a valuable tool for researchers and scientists in their quest for novel therapeutic agents and functional materials. Further investigation into the biological activities and material properties of this compound and its derivatives is highly warranted.
References
- BenchChem. (n.d.). Efficacy Showdown: Bromophenyl vs. Chlorophenyl Pyrazole Derivatives in Drug Discovery.
- Ramsay, R. R., Popovic-Nikolic, M. R., Nikolic, K., Uliassi, E., & Bolognesi, M. L. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 649932.
- Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481.
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Basile, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 653.
- Thore, S. N. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research, 7(2), 01-11.
- Mukherjee, A., & Mahalanabis, K. K. (2009). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-5-(4-BROMOPHENYL)-NITRILE IMINE: REGIO- AND STEREOSELECTIVE SYNTHESIS OF A NEW CLASS OF SUBSTITUTED 3-PYRAZOLYL-2-PYRAZOLINES AND PYRAZOLES. HETEROCYCLES, 78(4), 911-922.
- Mukherjee, A., & Mahalanabis, K. K. (2009). Preparation of 4-Cyano-3-methyl-1-phenyl-1H-pyrazole-5-(4-bromophenyl)nitrile Imine. Semantic Scholar.
- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116851.
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Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. [Link]
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An In-depth Technical Guide to the Synthesis of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 5-aminopyrazole scaffold is a versatile building block for a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the 5-Aminopyrazole Core
The pyrazole ring system is a cornerstone in the design of therapeutic agents.[4] The specific functionalization present in 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, namely the amino, cyano, and bromophenyl groups, provides multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][3] The inherent biological activities associated with the 5-aminopyrazole core underscore the importance of robust and efficient synthetic routes to this class of compounds.[1][3][5]
Strategic Approach to Synthesis: The Knorr Pyrazole Synthesis and its Modern Variants
The most reliable and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[1][5][6][7][8] This approach is favored for its high efficiency, broad substrate scope, and the ready availability of starting materials.
The reaction proceeds through a well-established mechanism.[1][5][8] Initially, the hydrazine undergoes a nucleophilic attack on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring after dehydration.[1][5][8]
Modern advancements have led to the development of one-pot, multicomponent reactions that streamline the synthesis, improve yields, and adhere to the principles of green chemistry.[4][9][10][11][12] These methods often employ catalysts to enhance reaction rates and facilitate the use of more environmentally benign solvents.
Visualizing the Synthetic Pathway
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The Strategic Synthesis and Application of 5-Aminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a vast array of biologically active agents.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of 5-aminopyrazole derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect key synthetic strategies, from classical cyclocondensation reactions to innovative multicomponent approaches, elucidating the mechanistic rationale behind these methodologies. Furthermore, this guide will illuminate the critical role of 5-aminopyrazoles as versatile building blocks for constructing complex heterocyclic systems with significant therapeutic potential, including kinase inhibitors and anticancer agents.[5][6][7]
The 5-Aminopyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in numerous pharmaceuticals.[2][8] The introduction of an amino group at the 5-position imbues the scaffold with unique electronic properties and versatile reactivity, making it an invaluable synthon in drug discovery.[1][9][10] The 5-aminopyrazole moiety can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets.[11] Its polyfunctional nature, possessing multiple nucleophilic sites, allows for diverse chemical transformations, leading to the generation of extensive compound libraries for high-throughput screening.[1]
The significance of 5-aminopyrazole derivatives is underscored by their presence in a wide range of bioactive molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[3][4][5] For instance, they form the core of several potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[7][11]
Synthetic Strategies for 5-Aminopyrazole Derivatives
The construction of the 5-aminopyrazole ring can be achieved through several robust and versatile synthetic routes. The choice of a particular method often depends on the desired substitution pattern, scalability, and the availability of starting materials.
Classical Synthesis: Cyclocondensation of β-Ketonitriles with Hydrazines
The most traditional and widely employed method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[12] This reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.
Causality Behind Experimental Choices:
-
Solvent: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism.
-
Catalyst: The reaction can be performed without a catalyst, but the addition of a weak base like triethylamine (TEA) can accelerate the reaction by deprotonating the hydrazine, increasing its nucleophilicity.[1] In some cases, acid catalysis can be used to activate the ketone carbonyl group.
-
Temperature: Refluxing the reaction mixture is common to provide the necessary activation energy for the cyclization step.
Experimental Protocol: Synthesis of 3-substituted-1H-pyrazol-5-amine
-
Dissolution: Dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add the desired hydrazine hydrate or substituted hydrazine (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizing the Mechanism:
Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.
Multicomponent Reactions (MCRs): An Efficient Approach
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[13][14] Several MCRs have been developed for the synthesis of 5-aminopyrazole derivatives, often involving the condensation of an aldehyde, a malononitrile derivative, and a hydrazine.[15]
Causality Behind Experimental Choices:
-
Catalyst: MCRs for 5-aminopyrazole synthesis are often catalyzed by either a base (e.g., piperidine, DABCO) or a Lewis acid to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[15]
-
Solvent: Green solvents like water or ethanol are often employed, making these reactions environmentally friendly.[16]
-
Reaction Conditions: These reactions are often performed at room temperature or with gentle heating, contributing to their efficiency and sustainability.
Experimental Protocol: One-Pot Synthesis of 1,3-Diaryl-5-aminopyrazole-4-carbonitriles
-
Mixing Reagents: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the arylhydrazine (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Isolation: The product usually precipitates from the reaction mixture upon completion. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure 5-aminopyrazole derivative.
Visualizing the Workflow:
Caption: Workflow for the multicomponent synthesis of 5-aminopyrazoles.
Synthesis from α,β-Unsaturated Nitriles
Another important route to 5-aminopyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines. This method is particularly useful for accessing derivatives with specific substitution patterns that may not be readily available from β-ketonitriles. The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by intramolecular cyclization.
The 5-Aminopyrazole Scaffold in Drug Discovery: A Gateway to Bioactive Molecules
The true power of 5-aminopyrazole derivatives lies in their utility as versatile building blocks for the synthesis of more complex, fused heterocyclic systems with significant biological activity.[1][9][17] The presence of multiple nucleophilic centers (the N1-H, the 5-amino group, and the C4 position) allows for a variety of subsequent chemical transformations.[1][14]
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered considerable attention due to their diverse pharmacological properties, including kinase inhibitory and anticancer activities.[5] A common strategy for their synthesis involves the reaction of 5-aminopyrazoles with 1,3-dielectrophiles such as β-diketones or enaminones.[9][10]
Visualizing the Synthetic Pathway:
Caption: Synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with a broad spectrum of biological activities.[5] These can be readily synthesized from 5-aminopyrazoles by reaction with various reagents, including β-ketoesters and α,β-unsaturated ketones.[17]
5-Aminopyrazoles as Kinase Inhibitors
A significant application of 5-aminopyrazole derivatives is in the development of kinase inhibitors.[6][7][8] The aminopyrazole core can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent inhibition.[11] Structure-activity relationship (SAR) studies have shown that modifications at the N1, C3, and C4 positions of the 5-aminopyrazole scaffold can be systematically explored to optimize potency and selectivity against specific kinases.[7][18] For example, 5-aminopyrazole derivatives have been successfully developed as inhibitors of p38α MAP kinase and cyclin-dependent kinases (CDKs).[7][11]
Table 1: Examples of Bioactive 5-Aminopyrazole Derivatives
| Compound Class | Biological Activity | Therapeutic Area |
| Pyrazolo[3,4-d]pyrimidines | Kinase inhibitors (e.g., for FGFR) | Oncology |
| Substituted 5-aminopyrazoles | p38α MAP kinase inhibitors | Anti-inflammatory |
| Fused pyrazoloazines | Various (anticancer, antimicrobial) | Infectious Diseases, Oncology |
| Aminopyrazole amides | CDK inhibitors | Oncology |
Conclusion and Future Perspectives
The 5-aminopyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The synthetic methodologies for accessing these derivatives are well-established and continue to be refined, with a growing emphasis on green and efficient processes like multicomponent reactions. The ability to readily functionalize the 5-aminopyrazole core allows for the creation of diverse chemical libraries, which are essential for identifying novel drug candidates. As our understanding of disease biology deepens, the rational design of 5-aminopyrazole-based molecules targeting specific biological pathways will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. The future of 5-aminopyrazole chemistry in drug discovery remains bright, with ongoing research focused on exploring new synthetic routes, expanding their chemical space, and harnessing their therapeutic potential to address unmet medical needs.
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An In-Depth Technical Guide to the-5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE: A Proposed Mechanism of Action as a Janus Kinase (JAK) Inhibitor
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This guide focuses on the specific, yet under-characterized molecule, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. Given the absence of extensive direct research on this compound, this document synthesizes information from structurally related aminopyrazole derivatives to propose a well-founded, hypothetical mechanism of action. We postulate that this compound functions as an ATP-competitive inhibitor of the Janus Kinase (JAK) family, a critical mediator of cytokine signaling. This guide will deconstruct the molecule's key structural features, outline the proposed inhibitory mechanism on the JAK/STAT pathway, provide a comprehensive workflow for experimental validation, and discuss its potential therapeutic implications.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a prolific scaffold in the development of therapeutic agents.[3][4] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4] A significant number of pyrazole-containing molecules have been successfully developed as protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[7] The structural versatility of the pyrazole core allows for precise modification to achieve high potency and selectivity against specific kinase targets.[5][8]
This guide will focus on a specific derivative, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, and propose a mechanism of action based on established structure-activity relationships (SAR) for this class of compounds.
Molecular Deconstruction and Rationale for Proposed Mechanism
The pharmacological activity of a molecule is intrinsically linked to its structure. By analyzing the key functional groups of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, we can infer its likely biological target.
-
The 5-Aminopyrazole Core: The aminopyrazole moiety is a well-established pharmacophore for kinase inhibition.[9][10] The amino group at the 5-position can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket.[11] This interaction mimics the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors. Numerous potent kinase inhibitors, including those targeting p38 MAP kinase and Janus Kinases (JAKs), are built upon this scaffold.[11][12]
-
The 1-(4-Bromophenyl) Substituent: The N-linked phenyl group is a common feature in aminopyrazole-based kinase inhibitors.[9] The bromine atom at the para position is an electron-withdrawing group that can influence the electronic properties of the entire molecule. Furthermore, this phenyl ring and its substituent can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity. While some studies on simple bromopyrazoles have shown effects on noradrenaline levels, in the context of a more complex molecule like this, its primary role is more likely related to target engagement within a kinase active site.[13]
-
The 4-Cyano Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In several known JAK inhibitors, a cyano group is critical for achieving high potency.[14] For example, in the approved JAK inhibitor Ruxolitinib, which also contains a pyrazole ring, a cyano group plays a key role in its activity.[15]
Proposed Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a critical communication route for numerous cytokines, interferons, and hormones that regulate cell growth, differentiation, and immune responses.[12] Dysregulation of this pathway is implicated in a variety of diseases, including myelofibrosis, rheumatoid arthritis, and psoriasis.[15]
We propose that 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole functions as a Type I kinase inhibitor, binding to the ATP-binding site of JAKs (JAK1, JAK2, JAK3, and/or TYK2). This binding event prevents the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins. The unphosphorylated STATs cannot translocate to the nucleus, thus preventing the transcription of target genes involved in inflammation and cell proliferation.[16]
Caption: Proposed inhibition of the JAK/STAT pathway.
Experimental Validation Workflow
To rigorously test our hypothesis, a multi-step experimental approach is necessary. This workflow progresses from computational predictions to biochemical assays and finally to cell-based functional assays.
Caption: A multi-phase workflow for validating the proposed mechanism.
Detailed Experimental Protocols
Phase 1: In Silico Modeling and Synthesis
-
Molecular Docking:
-
Objective: To predict the binding mode and affinity of the compound to the ATP-binding sites of JAK1, JAK2, JAK3, and TYK2.
-
Protocol:
-
Obtain crystal structures of human JAKs from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
-
Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.
-
Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds with the hinge region) and estimate the binding energy.
-
-
Phase 2: In Vitro Biochemical Assays
-
JAK Enzyme Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay):
-
Objective: To quantify the inhibitory activity of the compound against isolated JAK enzymes and determine IC50 values.
-
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the recombinant JAK enzyme, a suitable substrate (e.g., a generic peptide), and ATP.
-
Add the test compound dilutions to the wells. Include positive (known JAK inhibitor, e.g., Ruxolitinib) and negative (DMSO vehicle) controls.
-
Incubate at 30°C to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Phase 3: In Vitro Cell-Based Assays
-
STAT Phosphorylation Assay (Western Blot):
-
Objective: To determine if the compound inhibits JAK activity within a cellular context by measuring the phosphorylation of its direct downstream target, STAT.
-
Protocol:
-
Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate media.
-
Starve the cells of cytokines to reduce basal STAT phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-3 or GM-CSF) to activate the JAK/STAT pathway.
-
Lyse the cells and collect the protein lysate.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to determine the effect of the compound on STAT phosphorylation.
-
-
Data Presentation and Interpretation
The results from the experimental workflow should be tabulated for clear comparison and interpretation.
| Assay Type | Parameter Measured | Target(s) | Expected Outcome for an Active Compound |
| Biochemical | IC50 (nM) | JAK1, JAK2, JAK3, TYK2 | Low nanomolar IC50 values |
| Cell-Based | p-STAT Inhibition (IC50, µM) | Cellular JAKs | Dose-dependent decrease in p-STAT levels |
| Cell-Based | Cell Viability (CC50, µM) | Cancer Cell Lines | High CC50 value (low cytotoxicity) |
A successful outcome would be the demonstration of potent, low-nanomolar inhibition of one or more JAK enzymes in biochemical assays, which translates to the inhibition of STAT phosphorylation in a cellular context at sub-micromolar or low-micromolar concentrations, with minimal off-target effects or general cytotoxicity.
Conclusion and Future Directions
This guide proposes a scientifically-grounded, hypothetical mechanism of action for 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole as a Janus Kinase inhibitor. This hypothesis is built upon the well-established structure-activity relationships of the aminopyrazole scaffold in kinase inhibitor design.[9][12] The outlined experimental workflow provides a clear and robust path to validate this proposed mechanism, from initial in silico predictions to definitive cell-based functional assays.
Confirmation of this compound as a potent and selective JAK inhibitor would position it as a valuable lead molecule for the development of novel therapeutics for a range of inflammatory diseases and cancers. Future work would involve extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models of disease.
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Substituted Pyrazoles: A Technical Guide to Key Therapeutic Targets and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature allow for multi-positional substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous blockbuster drugs and a robust pipeline of clinical candidates targeting a wide array of diseases.[1] This technical guide provides an in-depth analysis of the key therapeutic targets of substituted pyrazoles, detailing the mechanisms of action, structure-activity relationships (SAR), and the experimental workflows that drive their discovery and development. We will explore their established roles as inhibitors of enzymes like kinases and cyclooxygenases, their function as receptor modulators, and their growing importance in combating microbial infections.[2][3][4]
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
First identified in 1959 from watermelon seeds, the pyrazole moiety has become a cornerstone of modern drug design.[2] Its unique structure offers several advantages:
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]
-
Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Structural Versatility: The ring can be readily substituted at multiple positions (N1, C3, C4, and C5), allowing chemists to precisely orient functional groups to engage with target binding sites.[5]
-
Bioisosterism: The pyrazole ring can serve as a bioisostere for other aromatic systems, like a phenyl ring, often enhancing potency and improving physicochemical properties such as solubility.[6]
These features have enabled the development of pyrazole-containing drugs for inflammation, cancer, cardiovascular disease, and neurological disorders.[7][3]
Caption: General structure of the pyrazole ring showing key positions for substitution.
Key Therapeutic Targets and Mechanisms of Action
Substituted pyrazoles exert their therapeutic effects primarily through the highly specific modulation of key biological macromolecules. Their versatility allows them to target diverse classes of proteins.
Enzyme Inhibition
2.1.1. Protein Kinases: The Cancer and Inflammation Axis
Protein kinases are a major class of enzymes targeted by pyrazole derivatives, particularly in oncology and immunology.[3][8] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[9] Pyrazole-based compounds are often designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block its phosphorylating activity.[10][11]
-
Janus Kinases (JAKs): Inhibitors like Ruxolitinib and Baricitinib target the JAK family of tyrosine kinases. By blocking the JAK-STAT signaling pathway, these drugs effectively suppress the production of inflammatory cytokines, making them crucial for treating myelofibrosis and rheumatoid arthritis.[7]
-
Receptor Tyrosine Kinases (RTKs): Pyrazoles are effective inhibitors of RTKs such as RET and VEGFR. Pralsetinib, which contains two pyrazole units, is a potent and selective inhibitor of the RET receptor, approved for treating certain types of lung and thyroid cancer.[1]
-
p38 MAP Kinase: This kinase is a key mediator of the inflammatory response. The pyrazole group serves as a central scaffold to optimally position aromatic groups within the ATP binding site of p38, with the pyridine ring forming a critical hydrogen bond with the amide nitrogen of Met 109 in the hinge region of the enzyme.[12]
-
Bruton's Tyrosine Kinase (BTK): The tetra-substituted pyrazole derivative Pirtobrutinib is a BTK inhibitor approved for treating mantle cell lymphoma.[1]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.
2.1.2. Cyclooxygenases (COX): The Anti-inflammatory Mainstay
The most well-known application of pyrazoles is in the development of selective COX-2 inhibitors.[13] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible during inflammation.[15]
-
Celecoxib (Celebrex): This landmark drug features a diaryl-substituted pyrazole core. The specific arrangement of the phenyl and sulfonamide-substituted phenyl groups on the pyrazole ring allows it to selectively bind to a hydrophobic side pocket present in the COX-2 active site but absent in COX-1, thereby avoiding the gastrointestinal side effects associated with non-selective NSAIDs.[2][16]
2.1.3. Monoamine Oxidases (MAO): Targeting Neurological Disorders
MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[17] Inhibition of these enzymes can increase neurotransmitter levels, providing therapeutic benefits in depression and neurodegenerative disorders like Parkinson's disease.[18] Pyrazole and its reduced form, pyrazoline, can be considered cyclic hydrazine moieties, a classic scaffold for MAO inhibitors.[19][20]
-
Mechanism: Halogen substitutions on phenyl rings attached to the pyrazoline core have been shown to confer potent and selective MAO-B inhibition.[21] For instance, a fluorine-substituted pyrazoline derivative showed a high selectivity index for MAO-B, making it a promising lead for developing treatments for neurodegenerative disorders.[21]
Receptor Modulation
2.2.1. Cannabinoid Receptors (CB1/CB2): Pain, Metabolism, and Inflammation
Pyrazole derivatives have been instrumental in probing the cannabinoid system.[22] The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is predominantly expressed in immune cells.[23]
-
CB1 Antagonists: The biarylpyrazole Rimonabant (SR141716A) was the first selective CB1 receptor antagonist developed.[24] Structure-activity relationship studies revealed that for potent CB1 antagonism, specific substitutions are required: a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring.[22][25]
-
CB2 Agonists: Conversely, pyrazole-based CB2 agonists are being explored as non-psychoactive anti-inflammatory and analgesic agents.[26] A tetra-substituted pyrazole was developed as a potent and selective CB2 full agonist with high oral bioavailability, showing promise in preclinical models of kidney injury and inflammation.[23]
Antimicrobial and Antiviral Targets
The pyrazole scaffold is increasingly recognized for its potential in developing novel antimicrobial agents to combat drug-resistant pathogens.[1]
-
Antibacterial Activity: Trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] These compounds appear to act as cell membrane-disrupting agents, possibly by inhibiting fatty acid biosynthesis.[1]
-
Antiviral Activity: Lenacapavir, a fused pyrazole-containing drug, is a first-in-class HIV capsid inhibitor approved for treating multidrug-resistant HIV/AIDS.[1]
Case Studies: Prominent Pyrazole-Based Drugs
The commercial success of several pyrazole-containing drugs underscores the scaffold's therapeutic importance.
| Drug Name (Brand) | Therapeutic Target(s) | Primary Indication(s) | Key Structural Feature |
| Celecoxib (Celebrex) | Selective COX-2 | Arthritis, Acute Pain | Diaryl-substituted pyrazole with a sulfonamide moiety |
| Ruxolitinib (Jakafi) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Trisubstituted pyrazole |
| Pralsetinib (Gavreto) | RET Receptor Tyrosine Kinase | Non-Small Cell Lung Cancer, Thyroid Cancer | Contains two pyrazole units |
| Lenacapavir (Sunlenca) | HIV-1 Capsid Protein | Multidrug-Resistant HIV/AIDS | Fused pyrazole ring system |
| Sildenafil (Viagra) | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | Fused pyrazolo-pyrimidinone core |
Drug Design & Discovery Strategies
The path from a pyrazole "hit" to a clinical "lead" involves a structured, iterative process of design, synthesis, and testing.
Experimental Workflow: From Hit Identification to Lead Optimization
A typical workflow for developing a novel pyrazole-based inhibitor, for example, a kinase inhibitor, follows a self-validating system.
Caption: A typical workflow for the discovery of pyrazole-based inhibitors.
Detailed Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel substituted pyrazole compound against a target kinase.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The signal is typically detected via fluorescence, luminescence, or radioactivity.
Materials:
-
Recombinant human target kinase
-
Specific peptide substrate (e.g., biotinylated)
-
ATP (Adenosine triphosphate)
-
Test pyrazole compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., europium-labeled anti-phospho-antibody, streptavidin-allophycocyanin for HTRF)
-
384-well microplates (low-volume, white)
-
Plate reader capable of detecting the signal.
Methodology:
-
Compound Preparation: Perform a serial dilution of the test pyrazole compounds in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Prepare a DMSO-only control (0% inhibition) and a control with a known potent inhibitor or no enzyme (100% inhibition).
-
Assay Plate Preparation: Add 25 nL of each compound concentration to the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Dispense 5 µL of this mix into each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. Causality: This pre-incubation step ensures that the inhibitor has sufficient time to reach equilibrium with the enzyme before the reaction is initiated.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for the kinase to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range for the 0% inhibition control.
-
Reaction Termination & Detection: Add 10 µL of the detection reagent mix to stop the reaction and initiate the detection signal. Incubate as per the manufacturer's protocol (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Directions and Emerging Targets
The therapeutic landscape for substituted pyrazoles continues to expand. Current research is focused on:
-
Neurodegenerative Diseases: Beyond MAO, pyrazoles are being investigated as inhibitors of other kinases implicated in diseases like Alzheimer's, such as GSK-3β.[3]
-
Targeting Protein-Protein Interactions: The pyrazole scaffold is being used to design molecules that can disrupt key protein-protein interactions that drive disease, a notoriously difficult target class.
-
Antiparasitic Agents: Pyrazole derivatives are showing promise as novel treatments for malaria and leishmaniasis.[27]
-
Fused Heterocyclic Systems: Combining the pyrazole ring with other heterocyclic systems, such as pyridazine, is a strategy to create hybrid compounds with enhanced or dual-target activity, for example, in developing new anti-inflammatory agents.[16]
Conclusion
The substituted pyrazole is a validated and highly successful scaffold in drug discovery. Its inherent metabolic stability, synthetic tractability, and ability to form key interactions with a multitude of biological targets have cemented its role in modern medicine. From selective COX-2 inhibition to potent kinase modulation and novel antiviral mechanisms, the pyrazole core continues to provide a fertile ground for the development of next-generation therapeutics. A deep understanding of its structure-activity relationships and the application of robust experimental workflows will ensure that pyrazole-based drugs remain at the forefront of treating human disease.
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In Silico Modeling of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE: A Technical Guide for Drug Discovery Professionals
Abstract
This whitepaper provides a comprehensive technical guide for the in silico modeling of the novel pyrazole derivative, 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering a structured, field-proven workflow for characterizing the therapeutic potential of this compound through computational methods. We will navigate the entire in silico drug discovery pipeline, from target identification and validation to molecular docking, molecular dynamics simulations, and ADMET profiling. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All methodologies are grounded in authoritative references to provide a robust framework for your research endeavors.
Introduction: The Rationale for In Silico Investigation
The pyrazole moiety is a cornerstone in the development of targeted therapeutics, particularly in oncology. A vast body of literature demonstrates that pyrazole derivatives can exhibit potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3][4][5] The subject of our investigation, 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE, possesses the key structural features of this pharmacologically significant class of compounds.
In silico modeling offers a time- and resource-efficient paradigm for the preliminary assessment of novel chemical entities. By simulating the interactions of a small molecule with biological macromolecules at an atomic level, we can predict its potential therapeutic targets, elucidate its mechanism of action, and evaluate its drug-like properties long before committing to costly and time-consuming wet-lab synthesis and screening. This guide will provide a step-by-step methodology for the comprehensive in silico evaluation of this promising pyrazole derivative.
The In Silico Workflow: A Holistic Approach
Our investigation will follow a multi-step computational workflow, designed to provide a holistic view of the compound's therapeutic potential. Each step builds upon the previous one, creating a logical and scientifically rigorous progression from hypothesis generation to detailed molecular interaction analysis.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-aminopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core of this document focuses on the robust and widely applicable method of condensing β-ketonitriles with hydrazine derivatives. Authored with the senior application scientist in mind, this guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and rationale behind the protocol. This ensures not only reproducibility but also a deeper understanding, empowering researchers to adapt and troubleshoot the synthesis for their specific needs. The protocol is designed to be self-validating, with clear checkpoints and characterization guidance. All claims and procedural standards are supported by authoritative, citable references.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] These compounds exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antiviral, and kinase inhibitory activities.[4][5][6][7] Their versatility stems from the presence of multiple nucleophilic sites (the amino group and ring nitrogens), which allows for further functionalization and the construction of diverse molecular architectures, including fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[2][4][5] The adaptability of 5-aminopyrazoles as key building blocks continues to drive research into novel synthetic methodologies and their application in the development of new therapeutic agents.[2][8]
The Cornerstone Synthesis: Condensation of β-Ketonitriles with Hydrazines
One of the most reliable and versatile methods for synthesizing 5-aminopyrazole derivatives is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] This method is favored for its operational simplicity, the ready availability of starting materials, and the generally high yields of the desired products.
Mechanistic Rationale
The reaction proceeds through a well-established two-step mechanism. The initial step involves a nucleophilic attack of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate.[1] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, ultimately leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[1]
Figure 1. Reaction mechanism for the synthesis of 5-aminopyrazoles.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a 5-aminopyrazole derivative from a generic β-ketonitrile and hydrazine hydrate.
Materials and Reagents
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol (approximately 5-10 mL per gram of β-ketonitrile).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the formation of the hydrazone intermediate.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (β-ketonitrile) indicates the completion of the reaction. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-aminopyrazole derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[9] The melting point of the crystalline product should also be determined.
Key Reaction Parameters and Substrate Scope
The versatility of this synthesis allows for the use of a wide range of β-ketonitriles and hydrazine derivatives, leading to a diverse library of 5-aminopyrazoles. The table below summarizes typical reaction conditions for different substrates.
| β-Ketonitrile (R¹) | Hydrazine (R²) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoylacetonitrile | Hydrazine hydrate | Ethanol | Reflux | 4 | 85-95 |
| Acetoacetonitrile | Phenylhydrazine | Acetic Acid | 100 | 6 | 70-80 |
| 3-Oxo-3-phenylpropanenitrile | 4-Methylphenylhydrazine | Ethanol | Reflux | 5 | 80-90 |
| 3-Oxo-3-(p-tolyl)propanenitrile | Hydrazine hydrate | Methanol | Reflux | 3 | 90-98 |
Alternative Synthetic Strategies
While the condensation of β-ketonitriles with hydrazines is a primary method, other notable routes exist for the synthesis of 5-aminopyrazoles.
From α,β-Unsaturated Nitriles
Another significant pathway involves the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. This method offers an alternative entry to the 5-aminopyrazole core, and the choice between this and the β-ketonitrile route may depend on the availability of the starting materials.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction provides a method for the synthesis of 4-aminopyrazoles, which are structural isomers of the 5-aminopyrazoles. This reaction involves the intramolecular cyclization of dinitriles.
Workflow and Logic Diagram
The following diagram illustrates the overall workflow for the synthesis and characterization of 5-aminopyrazole derivatives.
Figure 2. General workflow for the synthesis of 5-aminopyrazole derivatives.
Safety Precautions
-
Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use a heating mantle for refluxing.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 5-aminopyrazole derivatives via the condensation of β-ketonitriles and hydrazines is a robust and highly adaptable method, crucial for the advancement of medicinal chemistry research. By understanding the underlying mechanism and paying close attention to the experimental details outlined in this guide, researchers can confidently and efficiently produce a wide array of these valuable compounds for further investigation and drug discovery efforts.
References
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- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
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- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). NCBI.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NCBI.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals.
- Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). MDPI.
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5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE in kinase inhibitor screening
An Application Guide for the Characterization of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE in Kinase Inhibitor Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a causative factor in a multitude of diseases, most notably cancer. This has established them as one of the most critical target classes in modern drug discovery. The compound 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE (CAS No. 76982-35-9) belongs to a chemical class distinguished by its pyrazole core. The pyrazole scaffold is widely recognized in medicinal chemistry as a "privileged structure" for its ability to serve as a foundational framework in the design of potent and selective protein kinase inhibitors (PKIs).[1][2][3]
The utility of this scaffold is rooted in its structural and electronic properties. Specifically, the aminopyrazole moiety can effectively mimic the adenine ring of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[4] This bioisosteric replacement provides a high-affinity anchor point, making compounds like 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE compelling candidates for screening campaigns. Several FDA-approved drugs, including Crizotinib and Ruxolitinib, successfully incorporate a pyrazole core, underscoring its therapeutic relevance.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for the systematic evaluation of this compound, from initial high-throughput screening to biochemical characterization and cellular validation.
Part 1: Primary Screening for Hit Identification
The initial goal is to determine if the compound exhibits inhibitory activity against a kinase of interest. A high-throughput screening (HTS) format is ideal for this purpose. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] It is a universal assay applicable to virtually any kinase.
Rationale for Assay Choice
The ADP-Glo™ assay is selected for its high sensitivity, broad applicability, and resistance to signal interference, making it a gold standard for primary screening. The assay works in two steps: first, the kinase reaction proceeds, then a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal directly proportional to kinase activity.[5]
Protocol 1: Single-Point HTS using ADP-Glo™ Assay
Objective: To identify if the compound causes significant inhibition (e.g., >50%) of a target kinase at a single, high concentration (typically 1-10 µM).
Materials:
-
5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE (herein "Test Compound")
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. From this, create a 100 µM working solution in the Kinase Reaction Buffer.
-
Assay Plate Setup:
-
Test Wells: Add 1 µL of the 100 µM Test Compound working solution (final concentration: 10 µM).
-
Positive Control (No Inhibition): Add 1 µL of buffer with 10% DMSO.
-
Negative Control (Background): Add 1 µL of buffer with 10% DMSO.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer.
-
Add 5 µL of the 2X Kinase/Substrate mix to the Test and Positive Control wells.
-
Add 5 µL of a 2X Substrate-only mix (no kinase) to the Negative Control wells.
-
-
Start the Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the Kₘ for the target kinase to ensure assay sensitivity.[6]
-
Add 4 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes unused ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
A compound demonstrating inhibition above a defined threshold (e.g., 50%) is considered a "hit."
Part 2: Hit Validation & Potency Determination (IC₅₀)
Once a hit is identified, the next step is to confirm its activity and determine its potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
The Criticality of ATP Concentration
The measured IC₅₀ value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[7] A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially high IC₅₀. For meaningful and comparable data, it is crucial to perform these assays with an ATP concentration that is at or near the apparent Michaelis constant (Kₘ) for the specific kinase.[6][8][9]
Protocol 2: 10-Point IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of the Test Compound against the target kinase.
Procedure:
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the Test Compound in 100% DMSO, starting from 10 mM. Then, create working solutions in Kinase Reaction Buffer.
-
Assay Setup: Set up the 384-well plate as in Protocol 1, but instead of a single concentration, add 1 µL of each dilution of the Test Compound to the respective wells. Include positive (DMSO only) and negative (no kinase) controls.
-
Kinase Reaction & Detection: Follow steps 3-6 from Protocol 1, ensuring the ATP concentration is set to the Kₘ of the kinase.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Part 3: Kinase Selectivity Profiling
A potent inhibitor is not necessarily a useful one. High selectivity is crucial to minimize off-target effects and potential toxicity.[10] Kinase selectivity profiling involves testing the hit compound against a broad panel of kinases to map its activity across the kinome.[5] This can be done in-house or through specialized contract research organizations (CROs).[11][12]
Workflow for Kinase Selectivity Profiling
Caption: Kinase inhibitor screening and validation workflow.
Interpreting Selectivity Data
The output is typically presented as the percent inhibition at a given concentration or as IC₅₀ values against each kinase in the panel. This data allows for the calculation of a selectivity score or visual representation in a kinome tree map.
Table 1: Example Selectivity Data for Test Compound
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Kinase Family |
| Target Kinase A | 95% | 50 | Tyrosine Kinase |
| Kinase B | 88% | 250 | Tyrosine Kinase |
| Kinase C | 15% | >10,000 | Ser/Thr Kinase |
| Kinase D | 9% | >10,000 | Ser/Thr Kinase |
| Kinase E | 75% | 800 | Tyrosine Kinase |
This hypothetical data suggests the compound is potent against "Target Kinase A" and shows some selectivity over other kinases, particularly those in the Ser/Thr family. The moderate activity against Kinases B and E would warrant further investigation to understand the structure-activity relationship (SAR) and guide chemical optimization for improved selectivity.
Part 4: Cellular Assay Validation
Biochemical assays are essential but do not fully replicate the complex environment of a living cell.[13] Cellular assays are therefore a critical, non-negotiable step to validate that the compound can enter the cell, engage its target, and exert a functional effect.[11][13]
Protocol 3: Western Blot Analysis of Target Phosphorylation
Objective: To determine if the Test Compound inhibits the target kinase's activity inside a cell by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cell line known to have an active signaling pathway involving the target kinase.
-
Test Compound
-
Cell lysis buffer
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with increasing concentrations of the Test Compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against the phosphorylated substrate overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to serve as a loading control.
Expected Outcome: A dose-dependent decrease in the band intensity for the phosphorylated substrate, with no change in the total protein level, confirms on-target cellular activity.
Visualizing a Target Pathway
Many kinase inhibitors target key signaling nodes. For example, the MAPK/ERK pathway is a common target in oncology.
Caption: Example of a targeted kinase signaling pathway.
Conclusion and Forward Look
This guide outlines a systematic, multi-stage process for evaluating 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE as a potential kinase inhibitor. The journey from an uncharacterized compound to a validated lead requires a rigorous, evidence-based approach. By combining robust biochemical assays for hit identification and potency with comprehensive selectivity profiling and essential cell-based validation, researchers can build a compelling data package. Positive results from this workflow would justify advancing the compound into lead optimization, where medicinal chemistry efforts can further enhance its potency, selectivity, and drug-like properties.
References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Klafki, H. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 794. Retrieved from [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
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Mihai, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11442. Retrieved from [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Chemical Biology, 6(10), 1034-1044. Retrieved from [Link]
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Mihai, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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Nakanishi, Y., et al. (2014). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 57(9), 3776-3793. Retrieved from [Link]
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Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7549-7558. Retrieved from [Link]
-
Lategahn, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6489. Retrieved from [Link]
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Al-Harbi, S., et al. (2026, January 21). High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. Retrieved from [Link]
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Reaction Biology. Kinase Selectivity Panels. Retrieved from [Link]
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Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Russian Journal of Organic Chemistry. Retrieved from [Link]
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Fields, J., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a novel protein kinase C-iota inhibitor. PLoS ONE, 13(7), e0200525. Retrieved from [Link]
-
Kumar, A., et al. (2022). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Journal of Biomolecular Structure and Dynamics, 40(19), 8757-8770. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These heterocyclic compounds have been extensively investigated and developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] The versatility of the pyrazole ring allows for diverse chemical substitutions, enabling the fine-tuning of their biological activity and specificity towards various molecular targets.[4]
This document provides a detailed guide for researchers on the application of 5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole (hereafter referred to as Compound X) in cell-based assays. While specific biological data for Compound X is not extensively documented in publicly available literature, its structure, featuring an aminopyrazole core, suggests potential activity as a modulator of key cellular signaling pathways implicated in cancer and inflammation. Structurally related aminopyrazole derivatives have been shown to exhibit potent biological effects, including the inhibition of protein kinases that are crucial for cell proliferation and survival.[1][5][6]
These application notes will therefore provide a robust framework for the initial screening and characterization of Compound X, with a focus on assessing its cytotoxic potential against cancer cell lines. The protocols and principles outlined herein are broadly applicable to the investigation of other novel pyrazole derivatives.
Hypothesized Mechanism of Action: Targeting Cellular Kinases
Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1][4] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell growth, proliferation, and survival. Based on the activities of structurally similar aminopyrazoles, Compound X may target kinases within critical oncogenic pathways such as:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 5-amino-1H-pyrazole derivatives have been developed as potent FGFR inhibitors.[5][6]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFRs is a key strategy in cancer therapy, and some pyrazole-based compounds have shown potent VEGFR inhibitory activity.[7]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. A 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivative has been identified as a highly selective inhibitor of p38 MAP kinase.[8]
The following diagram illustrates a generalized signaling pathway that could be targeted by Compound X, leading to cytotoxic effects in cancer cells.
Caption: Hypothesized mechanism of Compound X targeting receptor tyrosine kinases.
PART 1: In Vitro Cytotoxicity Screening
A primary step in evaluating a novel compound for anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]
Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[11][12]
-
Complete growth medium (specific to each cell line).
-
Compound X (5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, CAS: 76982-35-9).[13][14]
-
Dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[9]
-
96-well plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Compound X (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).[12]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Gently pipette to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Data for Cytotoxicity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [4] |
| Pyrazole-based VEGFR2 inhibitors (3a, 3i) | PC-3 (Prostate) | 1.22, 1.24 | [7] |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | NCI-H520 (Lung) | 0.019 | [5] |
| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 | [11][12] |
PART 2: Apoptosis and Cell Cycle Analysis
To further elucidate the mechanism of action, it is crucial to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) and/or cell cycle arrest.
Protocol: Flow Cytometry for Apoptosis and Cell Cycle
Objective: To assess the effect of Compound X on apoptosis induction and cell cycle distribution.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
PI/RNase staining buffer for cell cycle analysis.
-
Flow cytometer.
Procedure (Apoptosis):
-
Seed and treat cells with Compound X at concentrations around the IC50 value for 24-48 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Procedure (Cell Cycle):
-
Seed and treat cells as described above.
-
Harvest cells and fix in ice-cold 70% ethanol overnight.
-
Wash cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
The following workflow diagram illustrates the experimental process for evaluating Compound X.
Caption: Experimental workflow for the evaluation of Compound X.
Safety and Handling
5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is classified as acutely toxic if swallowed.[13][14] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the initial in vitro evaluation of 5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. By following these methodologies, researchers can effectively assess its cytotoxic potential and gain insights into its mechanism of action. The broader context of pyrazole derivatives in drug discovery suggests that this compound and its analogs are promising candidates for further investigation in oncology and other therapeutic areas.[1][2][4]
References
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- Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
- Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed.
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Application Note: A Systematic Approach to the In Vitro Anticancer Evaluation of Novel Pyrazole Compounds
An Application Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers engaged in the discovery and preclinical evaluation of novel pyrazole-based anticancer agents. We present an integrated workflow, moving from initial high-throughput cytotoxicity screening to in-depth mechanistic studies, including apoptosis induction, cell cycle arrest, and molecular target engagement. Each section provides not only detailed, step-by-step protocols for key assays but also the scientific rationale behind experimental choices, ensuring a self-validating and robust evaluation pipeline.
Introduction: The Prominence of Pyrazoles in Oncology
Pyrazole derivatives constitute a vital class of heterocyclic compounds that have been extensively explored for the development of potent and selective anticancer agents.[2][4] Their chemical versatility allows for structural modifications that can target a wide array of oncogenic pathways.[3] Many pyrazole compounds exert their anticancer effects by inhibiting key cellular processes essential for tumor growth and survival.
Common Mechanisms of Action Include:
-
Kinase Inhibition: Many pyrazole derivatives are designed as potent inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][5][6]
-
Tubulin Polymerization Disruption: Some pyrazoles interfere with microtubule dynamics, a critical process for mitotic spindle formation during cell division, leading to mitotic catastrophe.[1][7]
-
Induction of Apoptosis: A significant number of compounds trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2 and activating caspases.[2]
-
DNA Interaction: Certain derivatives have been shown to bind to the minor groove of DNA, disrupting replication and transcription.[2]
This guide outlines a logical progression of experiments to comprehensively characterize the in vitro anticancer profile of a novel pyrazole compound, starting with broad screening and progressively focusing on its specific mechanism of action.
Phase I: Primary Cytotoxicity Screening
The initial step is to determine the cytotoxic potency of the synthesized pyrazole compounds against a panel of human cancer cell lines. This provides crucial data on the compound's efficacy and selectivity, typically expressed as the half-maximal inhibitory concentration (IC50). We detail two robust and widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.
Experimental Workflow: Cytotoxicity Screening
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis.
Protocol Steps:
-
Cell Treatment: Culture cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1-5 x 10⁵ cells per sample).
-
Washing: Wash cells once with cold 1X PBS and carefully remove the supernatant. 4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS. [8]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (50 µg/mL) to the cell suspension. [9]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use single-stained controls for proper compensation.
Data Interpretation: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells. * Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells. * Upper-Left (Annexin V- / PI+): Primarily necrotic cells.
Phase III: Investigating Effects on Cell Cycle Progression
Many anticancer agents, particularly kinase inhibitors, function by halting the cell division cycle, which prevents proliferation and can lead to apoptosis. [6]
Cell Cycle Analysis by PI Staining
Principle: This method uses a DNA-intercalating dye like Propidium Iodide (PI) to quantify the DNA content within a population of cells. Because the dye binds stoichiometrically, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (2n DNA content). Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. [10] Causality: An accumulation of cells in a specific phase (e.g., G2/M) after treatment with a pyrazole compound strongly suggests that the compound interferes with molecular machinery controlling that phase transition.
Caption: Correlation between cell cycle phases and DNA content histogram.
Protocol Steps:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cells and preserves their morphology. [10]Incubate for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL). Incubate for 15-30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis. [10]6. PI Staining: Add PI solution to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase. [11]
Phase IV: Molecular Target and Pathway Analysis
The final phase involves identifying the molecular targets of the pyrazole compound and confirming its effect on specific signaling pathways using Western blotting. This technique provides semi-quantitative data on the expression levels and activation states (e.g., phosphorylation) of specific proteins. [12][13]
Western Blotting Protocol
Principle: Western blotting involves separating proteins from a cell lysate by size using SDS-PAGE, transferring them to a solid support membrane, and probing for a target protein using a specific primary antibody, followed by a labeled secondary antibody for detection. [12] Key Proteins to Investigate for Pyrazole Compounds:
-
Kinase Pathways: p-EGFR, p-AKT, p-ERK, total EGFR, total AKT, total ERK. A decrease in the phosphorylated (active) form of a kinase relative to its total form indicates inhibition.
-
Cell Cycle Regulation: CDK2, Cyclin E, Cyclin D1, p21, p27. [6]* Apoptosis Regulation: Cleaved Caspase-3, Cleaved PARP, Bcl-2 (anti-apoptotic), Bax (pro-apoptotic). An increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction. [2]
Caption: Inhibition of the PI3K/Akt survival pathway by a pyrazole compound.
Protocol Steps (Abbreviated):
-
Protein Extraction: Treat cells with the pyrazole compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain a total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding. [14]6. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle shaking. [14][15]7. Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system. Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Conclusion
The evaluation of novel pyrazole compounds requires a multi-faceted and systematic in vitro approach. By progressing from broad cytotoxicity screening using reliable methods like the MTT and SRB assays to more focused mechanistic studies of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of a compound's anticancer activity. Further investigation into specific molecular targets with techniques like Western blotting provides the crucial final layer of evidence needed to validate a compound's mechanism of action and support its advancement into further preclinical development. This structured workflow ensures that data is robust, reproducible, and provides a clear rationale for hit-to-lead optimization.
References
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- PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
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- MDPI. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
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- NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
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- PubMed. (n.d.). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer.
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- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
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- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
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Application Note: High-Throughput Antimicrobial Screening of Novel Pyrazole Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial effects.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective antimicrobial screening of novel pyrazole derivatives. We present detailed, field-proven protocols for primary screening using the broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and confirmatory analysis via the disk diffusion assay. Furthermore, we outline a protocol for assessing the Minimum Bactericidal Concentration (MBC) to distinguish between bacteriostatic and bactericidal effects. Recognizing the importance of safety, a cytotoxicity assessment using the MTT assay is also detailed. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring a robust and reproducible screening cascade.
Introduction: The Promise of Pyrazole Derivatives in Combating Antimicrobial Resistance
Pyrazole, a five-membered heterocyclic diamine, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][3] The pyrazole nucleus is a key structural motif in several clinically approved drugs, highlighting its therapeutic potential.[3] In the context of infectious diseases, numerous studies have reported the potent antibacterial and antifungal activities of various pyrazole derivatives.[2][4] The mechanism of action for some pyrazole-based antimicrobials has been attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1][3][5]
The effective screening of compound libraries is a critical first step in the drug discovery pipeline. High-throughput screening (HTS) methodologies have revolutionized this process by enabling the rapid evaluation of thousands of compounds.[6] This application note focuses on established and reliable in vitro assays that are readily adaptable for the initial antimicrobial characterization of novel pyrazole derivatives.
The Antimicrobial Screening Workflow: A Multi-Faceted Approach
A robust antimicrobial screening workflow should be designed to efficiently identify promising lead compounds while minimizing false positives and negatives. Our recommended workflow follows a logical progression from primary screening to confirmatory and secondary assays.
Figure 1: A streamlined workflow for the antimicrobial screening of novel pyrazole derivatives.
Core Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key assays in our recommended screening workflow. Adherence to these protocols is crucial for generating reproducible and reliable data.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] This method is highly standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and is a cornerstone of antimicrobial susceptibility testing.[9][10]
Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.[8][11]
Protocol:
-
Preparation of Test Compounds:
-
Dissolve the pyrazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates overnight.
-
Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the plate.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria and at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading and Interpreting Results:
Disk Diffusion Assay: A Confirmatory Test
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[12] It provides a visual confirmation of the antimicrobial activity observed in the broth microdilution assay. The procedure is standardized by CLSI.[13][14][15][16]
Principle: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the disk.[17] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[12]
Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Inoculation of Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure confluent growth.[12]
-
-
Application of Disks:
-
Aseptically place paper disks impregnated with a known concentration of the pyrazole derivative onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the compound).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
Determining the Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration of an antimicrobial agent that inhibits growth, the MBC is the lowest concentration that results in a 99.9% reduction of the initial microbial population.[7] Determining the MBC is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[7][19]
Principle: Following the determination of the MIC from the broth microdilution assay, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the initial inoculum was killed.[19]
Protocol:
-
From the MIC Plate:
-
Select the wells from the completed broth microdilution assay that show no visible growth (i.e., at and above the MIC).
-
-
Subculturing:
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto separate, appropriately labeled agar plates.
-
Spread the aliquot evenly over the surface of the agar.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Enumeration and Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
The MBC/MIC ratio can provide insights into the nature of the antimicrobial agent. A ratio of ≤4 is generally considered indicative of bactericidal activity.[20]
-
In Vitro Cytotoxicity Assessment: The MTT Assay
It is imperative to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for potential therapeutic use. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[21][22][23][24]
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[24][25] The amount of formazan produced is directly proportional to the number of viable cells.[25] By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.[25]
Protocol:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., Vero, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of the pyrazole derivatives in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for the effective communication of screening results. We recommend summarizing quantitative data in tabular format for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | IC₅₀ (µg/mL) vs. Vero Cells |
| PYR-001 | 4 | 32 | 8 | 2 | >100 |
| PYR-002 | 16 | 64 | 64 | 4 | 75 |
| PYR-003 | >128 | >128 | ND | ND | >100 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 2 | 50 |
ND: Not Determined
Interpretation of Results:
The interpretation of MIC values is crucial for categorizing a microorganism as susceptible, intermediate, or resistant to a particular antimicrobial agent.[18][19] A lower MIC value indicates greater potency.[19] The MBC/MIC ratio helps to differentiate between bactericidal and bacteriostatic effects.[20] A favorable therapeutic window is indicated by a high IC₅₀ value (low cytotoxicity) and a low MIC value (high antimicrobial activity).
Figure 2: The logical progression from MIC to MBC determination.
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the initial antimicrobial screening of novel pyrazole derivatives. By combining quantitative MIC determination with confirmatory disk diffusion, MBC analysis, and essential cytotoxicity testing, researchers can efficiently identify and prioritize promising lead compounds for further development. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring the generation of high-quality, reproducible data that can confidently guide the progression of new antimicrobial candidates from the bench to preclinical studies.
References
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- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
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- How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma.
- Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
- MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Microbiology Class.
- MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx.
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
- CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Intertek Inform.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. OUCI.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
- Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Regulations.gov.
- M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate.
- M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Research International.
- Broth Microdilution | MI. Microbiology.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv... - Ingenta Connect. Ingenta Connect.
- The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. NIH.
- CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC.
- In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. AIP Publishing.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature.
- (PDF) Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
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Application Notes & Protocols: A Comprehensive Guide to In Vitro Anti-inflammatory Assays for Pyrazole-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental, protective response of the immune system to harmful stimuli, such as pathogens or damaged cells.[1] However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3] The development of effective anti-inflammatory agents is therefore a cornerstone of modern pharmacology.
Within the vast landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a pyrazole ring, have emerged as a privileged scaffold for designing potent anti-inflammatory drugs.[3][4] The five-membered ring with two adjacent nitrogen atoms provides a versatile template for creating molecules with diverse biological activities.[2][5] The most prominent example is Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor built around a pyrazole core, which validated this chemical class as a source of effective and potentially safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8]
This guide provides a detailed overview and step-by-step protocols for a logical, tiered approach to evaluating the anti-inflammatory potential of novel pyrazole-based compounds, moving from direct enzyme inhibition to complex cell-based mechanistic assays.
Section 1: Primary Target-Based Screening: Cyclooxygenase (COX) Inhibition
Scientific Rationale: The cyclooxygenase (COX) enzymes are the primary targets for the majority of NSAIDs.[10] They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][11] There are two main isoforms: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[7][8] The therapeutic goal for many modern anti-inflammatory drugs, including pyrazole-based inhibitors like Celecoxib, is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[7][8][12] An initial screen for COX-1 and COX-2 inhibition is therefore a critical first step in characterizing a pyrazole compound's anti-inflammatory potential.
Protocol 1: In Vitro Fluorometric COX-1 & COX-2 Inhibition Assay
This protocol provides a robust method to determine the half-maximal inhibitory concentration (IC50) of a test compound against both COX isoforms, allowing for the calculation of a selectivity index.
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2, a reaction that can be monitored using a fluorescent probe that emits a signal upon oxidation. An inhibitor will reduce the rate of this reaction.
Materials:
-
Ovine or Human Recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Fluorescent Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Test Pyrazole Compound and Reference Inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~535/590 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test pyrazole compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Prepare solutions of reference inhibitors (Celecoxib, SC-560) in the same manner.
-
Prepare the enzyme solution by diluting COX-1 or COX-2 with assay buffer containing heme.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound dilution, reference inhibitor, or vehicle control (buffer with DMSO).
-
Add 150 µL of the fluorescent probe solution to each well.
-
Initiate the reaction by adding 10 µL of the COX enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Start the peroxidase reaction by adding 10 µL of arachidonic acid substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 10-15 minutes or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
-
Calculate the COX-2 Selectivity Index: SI = IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Test Compound A | 15.2 | 0.08 | 190 |
| Celecoxib (Ref.) | >10 | 0.05 | >200 |
| Indomethacin (Ref.) | 0.02 | 0.5 | 0.04 |
Trustworthiness Insight: The inclusion of both a selective (Celecoxib) and a non-selective (Indomethacin) reference drug is crucial. It validates that the assay can accurately distinguish between different inhibition profiles and provides a benchmark against which to compare the novel pyrazole compound. A high SI value suggests a potentially safer gastrointestinal profile.[13]
Section 2: Cell-Based Assays: Modeling the Inflammatory Response
Scientific Rationale: While enzyme assays are essential, they do not account for factors like cell permeability, metabolism, or engagement with intracellular signaling pathways. Cell-based assays provide a more physiologically relevant context. The murine macrophage cell line, RAW 264.7, is widely used for this purpose.[14][15] Macrophages are key players in the innate immune response.[10] Stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial challenge and triggers a potent inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[16][17] Evaluating a compound's ability to suppress these mediators in LPS-stimulated macrophages is a standard and effective method for assessing its anti-inflammatory activity.[14]
Caption: General workflow for cell-based anti-inflammatory assays.
Protocol 2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is highly expressed in macrophages, leading to the production of large amounts of NO, a pro-inflammatory mediator.[18] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as a proxy for total NO production.[18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin[20]
-
LPS (from E. coli O111:B4)
-
Test Pyrazole Compound
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium Nitrite (for standard curve)
-
96-well clear microplates
-
Microplate reader (absorbance at 540 nm)
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete medium at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 5x10⁵ cells/well and allow them to adhere overnight.[20]
-
-
Compound Treatment and Stimulation:
-
The next day, remove the old medium and replace it with fresh medium containing various concentrations of the test pyrazole compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 100 µM to 1.56 µM) in culture medium.
-
After incubation, carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well. Incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Expert Insight: It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) in parallel.[15] A reduction in NO could be due to genuine anti-inflammatory activity or simply due to compound-induced cytotoxicity. A potent compound should significantly reduce NO levels at concentrations where cell viability remains high (>90%).
Protocol 2.2: Pro-inflammatory Cytokine Quantification by ELISA
Principle: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[21] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these proteins secreted by macrophages into the culture supernatant.[22][23] The assay uses two antibodies that bind to different epitopes on the cytokine: a capture antibody coated onto the plate and a biotinylated detection antibody, which is ultimately detected by an enzyme-linked streptavidin conjugate.[22]
Materials:
-
Supernatants collected from the experiment in Protocol 2.1
-
ELISA plate pre-coated with anti-mouse TNF-α or IL-6 capture antibody
-
Recombinant mouse TNF-α or IL-6 standard
-
Biotinylated anti-mouse TNF-α or IL-6 detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Microplate reader (absorbance at 450 nm)
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Reconstitute the recombinant cytokine standard to create a stock solution. Prepare a serial dilution series (e.g., 2000 pg/mL to 31.2 pg/mL) in Assay Diluent.[24]
-
Add 100 µL of standards and cell culture supernatant samples to the appropriate wells of the coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugation:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well. A blue color will develop.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Data Presentation: Cytokine Suppression Profile
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 31.2 | < 31.2 |
| LPS (1 µg/mL) | 1850 ± 150 | 1230 ± 95 |
| LPS + Cmpd A (1 µM) | 450 ± 40 | 310 ± 35 |
| LPS + Cmpd A (10 µM) | 120 ± 25 | 95 ± 15 |
Section 3: Mechanistic Insight: Probing the NF-κB Signaling Pathway
Scientific Rationale: The transcription factor NF-κB is a pivotal mediator of inflammation.[25][26] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), activate a kinase complex (IKK). IKK then phosphorylates IκBα, targeting it for ubiquitination and degradation by the proteasome.[25][27] This liberates NF-κB, allowing it to translocate to the nucleus, bind to DNA, and drive the transcription of numerous pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6.[14][26] Many anti-inflammatory compounds, including pyrazole derivatives, exert their effects by inhibiting one or more steps in this critical pathway.[2]
Caption: The NF-κB signaling pathway and potential inhibition sites.
Investigative Approaches (Protocols not detailed):
-
Western Blotting: This technique can be used to measure the levels of key proteins in the pathway. By treating LPS-stimulated cells with the pyrazole compound for short time points (e.g., 15-60 minutes), one can assess:
-
Phosphorylation of IκBα: A decrease in phosphorylated IκBα suggests the compound may be acting on the upstream IKK complex.
-
Total IκBα Degradation: Stabilization of IκBα levels indicates pathway inhibition.
-
Nuclear Translocation of p65: By separating cytoplasmic and nuclear fractions, a decrease in nuclear p65 demonstrates that the compound is preventing the active transcription factor from reaching its target DNA.
-
-
Immunofluorescence Microscopy: This visual technique can confirm the subcellular localization of the p65 subunit. In untreated or vehicle-treated cells stimulated with LPS, p65 will move from the cytoplasm to the nucleus. An effective inhibitor will cause p65 to be retained in the cytoplasm.
-
Reporter Gene Assays: Cells can be engineered to express a reporter gene (like luciferase) under the control of an NF-κB response element. A decrease in reporter activity in the presence of the compound provides a quantitative measure of the inhibition of NF-κB transcriptional activity.
By employing these mechanistic assays, researchers can move beyond observing an anti-inflammatory effect to understanding the underlying mechanism of action, a critical step in drug development.
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the discovery of novel anti-inflammatory agents.[2][4] A systematic and multi-faceted evaluation strategy is essential for identifying and characterizing promising lead compounds. The tiered approach described in these application notes—beginning with direct enzyme inhibition assays (COX), progressing to physiologically relevant cell-based functional assays (NO, cytokines), and culminating in mechanistic pathway analysis (NF-κB)—provides a robust framework for researchers. This logical progression ensures that resources are focused on compounds with the most promising activity and a clear mechanism of action, accelerating the journey from chemical synthesis to potential therapeutic application.
References
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-
Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.net. Retrieved January 22, 2026, from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
- Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289.
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 22, 2026, from [Link]
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What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved January 22, 2026, from [Link]
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 1-14.
- Mitchell, S., Vargas, J., & Hoffmann, A. (2016).
-
Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences. Retrieved January 22, 2026, from [Link]
- Tsolaki, E., et al. (2020).
- Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 120, 139-148.
- Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(10), 2419.
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
CYTOKINE ELISA. (2011, April 7). Bowdish Lab. Retrieved January 22, 2026, from [Link]
-
Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI - NIH. Retrieved January 22, 2026, from [Link]
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Application Note: A Comprehensive Protocol for the NMR Characterization of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Abstract
This document provides a detailed, step-by-step protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of the heterocyclic compound 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. This guide is designed to provide not just a procedural checklist, but a deeper understanding of the rationale behind each step, ensuring robust and reproducible results. We will cover sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR spectra, and the principles of spectral interpretation for unambiguous structure elucidation.
Introduction: The Rationale for Comprehensive NMR Analysis
The structural confirmation of novel or synthesized organic molecules is a cornerstone of chemical research and drug development. For a polysubstituted heterocyclic compound such as 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, with its multiple functional groups and potential for isomerism, a multi-faceted analytical approach is imperative. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution.
This protocol is built on the principle of self-validation, where a combination of 1D and 2D NMR experiments provides overlapping and confirmatory data points. While ¹H NMR offers initial insights into the proton environments and their connectivities, and ¹³C NMR reveals the carbon skeleton, it is the synergy with 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) that allows for the definitive assignment of every atom within the molecule.[1][2][3] This comprehensive approach is essential for ensuring the chemical integrity of the compound for subsequent biological screening or as a building block in further synthetic steps.
Predicted NMR Spectral Data
Before embarking on the experimental work, it is instructive to predict the expected chemical shifts for the target molecule. These predictions are based on established NMR principles and data from similar chemical structures.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| CH₃ | ~2.0 - 2.5 | ~10 - 20 | Aliphatic methyl group on a pyrazole ring. |
| NH₂ | ~5.0 - 7.0 (broad) | N/A | Amine protons, often broad due to quadrupole effects and exchange.[1] |
| Ar-H (ortho to N) | ~7.4 - 7.6 | ~120 - 125 | Aromatic protons adjacent to the pyrazole nitrogen. |
| Ar-H (ortho to Br) | ~7.6 - 7.8 | ~130 - 135 | Aromatic protons adjacent to the bromine atom. |
| C-Br | N/A | ~115 - 125 | Carbon directly attached to bromine, subject to the "heavy atom effect".[7] |
| C-N (pyrazole) | N/A | ~135 - 145 | Aromatic carbon of the bromophenyl ring attached to the pyrazole. |
| C3 (pyrazole) | N/A | ~140 - 150 | Pyrazole carbon attached to the methyl group. |
| C4 (pyrazole) | N/A | ~90 - 100 | Pyrazole carbon attached to the cyano group. |
| C5 (pyrazole) | N/A | ~150 - 160 | Pyrazole carbon attached to the amino group. |
| CN | N/A | ~115 - 120 | Cyano group carbon.[8][9] |
Note: Chemical shifts are highly dependent on the solvent used. These are general predictions, primarily for DMSO-d₆.
Experimental Workflow and Protocols
The following diagram illustrates the logical flow of the NMR characterization process, from sample preparation to final structure confirmation.
Caption: Experimental workflow for NMR characterization.
Protocol for Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is paramount; it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which aids in dissolving the polar amino and cyano functionalities.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can be employed.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is generally sufficient.
Protocol for NMR Data Acquisition
Rationale: A series of 1D and 2D NMR experiments are performed to build a complete picture of the molecule's structure. The order of acquisition is logical, starting with the simpler experiments and progressing to the more complex ones that provide detailed connectivity information.
Step-by-Step Protocol (for a standard 400 MHz or 500 MHz NMR spectrometer):
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is at the correct height and spinning (if required). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
-
HSQC Acquisition:
-
HMBC Acquisition:
Data Analysis and Structure Elucidation
The following diagram illustrates the key correlations expected in the 2D NMR spectra that will be used for definitive structural assignment.
Caption: Key HMBC correlations for structure confirmation.
Step-by-Step Interpretation
-
¹H NMR Analysis:
-
Identify the singlet corresponding to the CH₃ group, expected around 2.0-2.5 ppm.
-
Locate the broad singlet for the NH₂ protons. Its chemical shift can be variable.
-
Analyze the aromatic region. The protons on the bromophenyl ring will appear as two doublets (an AA'BB' system), one for the protons ortho to the pyrazole nitrogen and one for the protons ortho to the bromine.
-
-
¹³C NMR Analysis:
-
Identify all the expected carbon signals based on the predicted chemical shifts in Table 1. Note that quaternary carbons (C3, C4, C5, C-N, C-Br, and CN) will likely have lower intensities.
-
-
HSQC Analysis:
-
This spectrum will provide direct, one-bond correlations.
-
Confirm the assignment of the CH₃ carbon by finding a cross-peak between the methyl proton singlet and a carbon signal in the aliphatic region.
-
Correlate the two aromatic proton doublets to their respective carbon signals in the aromatic region.
-
-
HMBC Analysis:
-
This is the key experiment for piecing together the molecular framework.
-
Methyl Group Correlations: The protons of the CH₃ group should show a 2-bond correlation to C3 of the pyrazole ring and a 3-bond correlation to C4 .
-
Bromophenyl Proton Correlations: The aromatic protons will show correlations to adjacent carbons on the phenyl ring. Crucially, the protons ortho to the nitrogen should show a long-range correlation to C5 of the pyrazole ring, confirming the connectivity of the phenyl ring to the pyrazole nitrogen.
-
Amino Group Correlations (if observable): The NH₂ protons may show correlations to C5 and C4 of the pyrazole ring.
-
By systematically analyzing the data from these four experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
Conclusion
This application note has outlined a robust and comprehensive protocol for the NMR characterization of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. By following these detailed steps for sample preparation, data acquisition, and logical interpretation of a suite of NMR experiments, researchers can confidently and accurately elucidate the structure of this and similar complex heterocyclic molecules. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the scientific integrity of the structural assignment.
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Crystallography of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE derivatives
An Application Guide to the Crystallography of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE Derivatives
Introduction: The Structural Imperative in Pyrazole-Based Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in the development of therapeutics.[1][2] Derivatives of 5-aminopyrazole, in particular, exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The specific compound class, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole and its analogues, represents a frontier in the design of targeted therapies. Their biological efficacy is not merely a function of their chemical composition but is intimately linked to their precise three-dimensional architecture.
Understanding this architecture is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[7][8] Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of these molecules.[9] This guide provides an in-depth technical overview and actionable protocols for the synthesis, crystallization, and crystallographic analysis of this important pyrazole series, tailored for researchers in drug development and chemical sciences.
Part 1: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of high-purity material. The target pyrazoles are typically synthesized via a cyclocondensation reaction. A common and effective route involves the reaction of (4-bromophenyl)hydrazine with a functionalized β-ketonitrile precursor.[10]
Protocol 1: Synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole
Rationale: This protocol leverages the classical Knorr pyrazole synthesis pathway, where a hydrazine derivative reacts with a 1,3-dicarbonyl compound or its equivalent. The use of an acid catalyst facilitates the condensation and subsequent cyclization steps.
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
2-cyano-3-oxobutanamide (or a similar β-ketonitrile)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 2-cyano-3-oxobutanamide (1.1 eq) in a minimal volume of ethanol.
-
Catalysis: Add glacial acetic acid (5-10% of the total volume) to the mixture to serve as the reaction solvent and catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the crude product may form.
-
Neutralization: Slowly pour the cooled mixture into a beaker of cold water or ice. Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to precipitate the product fully and remove the acid catalyst.
-
Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (40-50 °C).
Purification: The primary method for purifying the synthesized pyrazole derivatives is recrystallization, which not only removes impurities but also prepares the material for single crystal growth.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[11]
-
Recrystallization: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield. Collect the purified crystals by vacuum filtration.[11]
Part 2: The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.
Protocol 2: Growing Single Crystals
Causality: The rate of crystallization directly impacts crystal quality. Slower growth allows molecules to arrange themselves into a well-ordered lattice, minimizing defects. The choice of method controls this rate.
Method A: Slow Solvent Evaporation
-
Prepare a saturated or near-saturated solution of the purified pyrazole derivative in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/methanol).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes.
-
Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
Method B: Cooling Crystallization
-
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature.
-
Filter the hot solution into a clean vial and seal it tightly.
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure very slow cooling to room temperature. This can reduce the formation of multiple small crystals and favor the growth of larger single ones.[11]
Method C: Anti-Solvent Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble (e.g., hexane or pentane).
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, they are analyzed using X-ray diffraction to determine their atomic structure.
Experimental Workflow for Crystallographic Analysis
Caption: Workflow from synthesis to final structural analysis.
Protocol 3: Data Collection and Structure Solution
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer.[7] This cryogenic temperature minimizes atomic thermal vibrations, resulting in higher quality diffraction data. X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for experimental factors (e.g., absorption).
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods software. This provides an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy, yielding precise bond lengths, angles, and thermal parameters.
Part 4: Data Interpretation and Structural Insights
The refined crystal structure provides a wealth of information crucial for drug design.
Quantitative Data Summary
The crystallographic data for each new derivative should be summarized for clear comparison.
| Parameter | Example Derivative 1 | Example Derivative 2 |
| Chemical Formula | C₁₁H₈BrN₅ | C₁₂H₁₀BrN₅O |
| Formula Weight | 302.12 | 332.14 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.345(2) | 9.789(3) |
| b (Å) | 15.123(4) | 11.456(4) |
| c (Å) | 9.876(3) | 12.011(5) |
| β (°) | 105.34(1) | 90 |
| Volume (ų) | 1201.5(6) | 1345.2(8) |
| Z | 4 | 4 |
| R-factor (R1) | 0.045 | 0.038 |
| Final GooF | 1.05 | 1.02 |
| CCDC Deposition Number | XXXXXXX | XXXXXXX |
(Note: The values in this table are hypothetical and should be replaced with experimental data.)
Analysis of Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. Identifying these is key to understanding the solid-state properties. For 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole derivatives, the following interactions are expected:
-
Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the cyano nitrogen (-C≡N) and the pyrazole ring nitrogens are potential acceptors. This can lead to the formation of robust synthons, such as dimers or chains, which dictate the crystal packing.[12]
-
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic atoms like nitrogen or oxygen.
-
π-π Stacking: The aromatic pyrazole and bromophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Key intermolecular interactions in pyrazole derivatives.
Conclusion
The crystallographic analysis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole derivatives provides indispensable insights for drug development. The protocols and methodologies outlined in this guide offer a robust framework for moving from synthesis to a complete, refined crystal structure. By carefully analyzing the resulting molecular geometry and intermolecular interactions, researchers can build accurate SAR models, optimize lead compounds for improved potency and physicochemical properties, and ultimately accelerate the discovery of novel therapeutics.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH.
- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. Benchchem.
- Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Semantic Scholar.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. ResearchGate.
- dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Method for purifying pyrazoles. Google Patents.
- Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
- Structures of pyrazole derivatives. III. 5-Amino-4-cyano-1-phenylpyrazole. Sci-Hub.
- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-meth-oxy-phen-yl)pyrazole-4-carb-ox-ylic acid and 5-amino-3-(4-meth-oxy-phen-yl)isoxazole. PubMed.
- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. NIH.
- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Knorr Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. As a foundational method in heterocyclic chemistry, the Knorr synthesis is instrumental in accessing the pyrazole core, a privileged scaffold in medicinal chemistry.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical protocols to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr Pyrazole Synthesis and its general mechanism?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid, to produce a substituted pyrazole.[3][4] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[1][2]
The mechanism involves the acid-catalyzed formation of an imine at one of the carbonyl carbons.[5] The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to a diimine intermediate which, after deprotonation, yields the final pyrazole product.[3]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Q2: What are the most common starting materials for this synthesis?
The versatility of the Knorr synthesis stems from the wide variety of commercially available 1,3-dicarbonyl compounds and hydrazine derivatives.
| Starting Material Class | Examples |
| 1,3-Dicarbonyl Compounds | Acetylacetone, Ethyl acetoacetate, Dibenzoylmethane, 1,3-Cyclohexanedione |
| Hydrazine Derivatives | Hydrazine hydrate, Phenylhydrazine, 4-Nitrophenylhydrazine, Methylhydrazine |
Q3: What key factors influence the regioselectivity of the Knorr pyrazole synthesis?
When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomeric pyrazoles is possible.[1][6] The regioselectivity is primarily governed by:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to initial nucleophilic attack by the hydrazine.
-
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more reactive towards the initial attack.
-
Reaction Conditions: The choice of solvent and catalyst can also influence the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in certain cases.[7]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is not proceeding as expected, or the yield is disappointingly low. What are the likely causes and how can I address them?
A: Low yields in the Knorr synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and a decrease in the yield of the desired pyrazole.[8] It is advisable to use high-purity starting materials, and if necessary, purify them before use.
-
Reaction Temperature: While many Knorr syntheses proceed at room temperature, some substrate combinations may require heating to go to completion.[9] Refluxing the reaction mixture or using microwave-assisted synthesis can often improve yields and reduce reaction times.[9]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used. In some cases, solvent-free conditions can also be effective.[10]
-
pH of the Reaction Medium: The Knorr synthesis is typically acid-catalyzed.[3] The addition of a catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often necessary to facilitate the initial imine formation.[9][11] However, excessively acidic conditions (pH < 3) can sometimes favor the formation of furan byproducts, especially in related syntheses like the Paal-Knorr.[8][12] The optimal pH should be determined experimentally.
Problem: Formation of Side Products and Impurities
Q: I'm observing a significant number of side products in my reaction mixture. What are these impurities, and how can I minimize their formation?
A: The formation of side products is a common challenge. Understanding the potential side reactions is the first step to mitigating them.
-
Isomeric Pyrazoles: As discussed, the use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers, which can be difficult to separate.[13]
-
Incomplete Reaction: Unreacted starting materials will contaminate the final product. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the reaction goes to completion.[9]
-
Hydrazine Decomposition: Hydrazines can be unstable, especially in the presence of heat and certain metals. This can lead to the formation of colored impurities.[14] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help.
Caption: Competing pathways leading to regioisomers.
Problem: Poor Regioselectivity
Q: I'm obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
A: Controlling regioselectivity is a key challenge when using unsymmetrical starting materials.
-
Exploiting Steric and Electronic Differences: Carefully consider the structure of your 1,3-dicarbonyl. A significant difference in steric bulk or electronic properties between the two carbonyl groups will favor the formation of one regioisomer.
-
Solvent Effects: As mentioned, fluorinated alcohols can enhance regioselectivity.[7] Experimenting with different solvents is a valuable optimization strategy.
-
Stepwise Synthesis: In some cases, it may be possible to perform the reaction in a stepwise manner to control the initial site of hydrazine attack.[15]
Problem: Difficult Product Purification
Q: My crude product is proving difficult to purify. What are some effective purification strategies for pyrazoles?
A: The purification of pyrazoles can sometimes be challenging due to their polarity and potential for forming regioisomeric mixtures.
-
Column Chromatography: This is a highly effective method for separating complex mixtures.[13] For basic pyrazoles that may streak on silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[16]
-
Recrystallization: This is a cost-effective method for obtaining highly pure solid products, provided a suitable solvent or solvent system can be found.[13] Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[16]
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, which may then be extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can yield the purified pyrazole.[16]
Experimental Protocols
General Protocol for the Synthesis of a Substituted Pyrazole
This protocol provides a general starting point for the Knorr pyrazole synthesis.
-
Reactant Preparation: Ensure both the 1,3-dicarbonyl compound and the hydrazine derivative are pure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution.
-
Catalyst Addition: If required, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed.[2][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[2] Otherwise, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
References
- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23).
- Gommaa, A. M., & Ali, M. M.
- Giradkar, V. Knorr Pyrazole Synthesis (M. Pharm). Slideshare. (2022-10-18).
- Name-Reaction.com. Knorr pyrazole synthesis. (n.d.).
- BenchChem.
- Powers, D. G., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Chem Help Asap. Knorr Pyrazole Synthesis. (n.d.).
- MDPI.
- Schrecker, L., et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. (2022).
- Komendantova, A. S., et al. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. (2022).
- Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. (2008).
- BenchChem.
- Organic Chemistry. synthesis of pyrazoles. YouTube. (2019-01-19).
- Li, Y., et al. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024).
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014-03-09).
- Google Patents. Method for purifying pyrazoles. (2011).
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. (2020-08-28).
- BenchChem. Troubleshooting common issues in pyrazole synthesis. (2025).
- Organic Chemistry Portal. Pyrazole synthesis. (n.d.).
- ResearchG
- BenchChem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. (2025).
- Google Patents.
- Gümüş, M. H., et al. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. (2025-11-23).
- Beryozkina, T., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. (2017).
- ResearchGate.
- Reddit. Knorr Pyrazole Synthesis advice. (2024-04-23).
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. (2017).
- YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020-01-04).
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Technical Support Center: Optimizing 5-Aminopyrazole Synthesis
Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common experimental challenges. The following troubleshooting guides and FAQs address specific issues you may encounter, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
The synthesis of 5-aminopyrazoles is a cornerstone reaction in medicinal and agrochemical research.[1][2] The most versatile and common method involves the condensation of a β-ketonitrile with a hydrazine.[1][2] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization onto the nitrile carbon to yield the final 5-aminopyrazole product.[1][2] While seemingly straightforward, this process is fraught with potential pitfalls, including low yields, incomplete reactions, and challenging regioisomeric outcomes.
Core Reaction Workflow & Mechanism
The fundamental reaction pathway is a two-step process: (1) formation of a hydrazone intermediate and (2) intramolecular cyclization and tautomerization to the aromatic pyrazole.
Caption: General mechanism for 5-aminopyrazole synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during 5-aminopyrazole synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a multifaceted problem. Systematically investigating the following factors is the most effective approach.[3][4]
Potential Cause 1: Incomplete Reaction The reaction may not be reaching completion due to suboptimal kinetics or equilibrium.
-
Solution A: Increase Reaction Time & Temperature: Monitor the reaction closely using TLC or LC-MS to confirm the consumption of starting materials. Many condensation reactions require heat to proceed efficiently; refluxing in a suitable solvent like ethanol is a common strategy.[2] For stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3]
-
Solution B: Catalyst Optimization: The choice of catalyst is critical. For reactions involving β-dicarbonyl compounds, a catalytic amount of a protic acid (e.g., acetic acid) is often used to facilitate the initial condensation.[5][6] In some modern protocols, heterogeneous catalysts have been shown to improve yields and simplify workup.[7][8]
Potential Cause 2: Starting Material Purity & Stability Impurities in your starting materials can introduce side reactions that consume reagents and complicate purification.[9]
-
Solution A: Verify Purity: Ensure your β-ketonitrile and hydrazine are of high purity (>98%). β-Ketonitriles can be susceptible to hydrolysis, especially if stored improperly or subjected to harsh pH conditions during the reaction.[10]
-
Solution B: Hydrazine Handling: Hydrazine and its derivatives can be sensitive to air and moisture. Use fresh reagents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect degradation.
Potential Cause 3: Competing Side Reactions The formation of unintended byproducts is a primary cause of yield loss. This is particularly prevalent when dealing with regioselectivity issues (see Q2).
-
Solution A: Control Reaction Conditions: Harsh conditions (very high temperatures or prolonged reaction times) can lead to decomposition or subsequent reactions of the desired 5-aminopyrazole product.[11] For example, using acetic acid as a solvent at high temperatures can sometimes lead to N-acetylation of the product.[11][12]
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a mixture of isomers. How can I improve regioselectivity?
This is the most significant challenge when using a monosubstituted hydrazine (e.g., phenylhydrazine) with an unsymmetrical β-ketonitrile.[11] The two nitrogen atoms of the substituted hydrazine have different nucleophilicities, and the two electrophilic centers of the ketonitrile (the carbonyl carbon and the nitrile carbon) have different reactivities. This can lead to the formation of both 3-amino and 5-aminopyrazole regioisomers.
Controlling Factor 1: pH and Catalyst The regiochemical outcome can be highly dependent on the pH of the reaction medium.[10]
-
Acidic Conditions: In the presence of an acid catalyst (e.g., acetic acid in toluene), the reaction often favors the formation of the 5-aminopyrazole isomer. The initial attack occurs from the more nucleophilic, terminal nitrogen of the hydrazine onto the protonated (and thus more electrophilic) carbonyl group.
-
Basic Conditions: Conversely, basic conditions (e.g., sodium ethoxide in ethanol) can favor the 3-aminopyrazole isomer.
Controlling Factor 2: Solvent Choice The solvent system plays a crucial role in modulating reactant and intermediate stability.
-
Protic vs. Aprotic: For reactions with aryl hydrazines, aprotic dipolar solvents like DMF have been shown to provide better selectivity compared to polar protic solvents like ethanol.[9][10]
Controlling Factor 3: Steric Hindrance Bulky substituents on either the hydrazine or the β-ketonitrile can sterically direct the cyclization to favor a single regioisomer.[10]
Table 1: Summary of Conditions Influencing Regioselectivity
| Condition | Favors 5-Aminopyrazole (Desired) | Favors 3-Aminopyrazole (Isomer) | Rationale |
| pH / Catalyst | Acetic Acid in Toluene | Sodium Ethoxide in Ethanol | Modulates the electrophilicity of the carbonyl group and the nucleophilicity of the hydrazine nitrogens. |
| Solvent | Aprotic dipolar (e.g., DMF, NMP)[9][10] | Polar protic (e.g., Ethanol) may give mixtures | Influences the stability of intermediates and transition states. |
| Sterics | Bulky group on R¹ of ketonitrile or R² of hydrazine[10] | - | Steric clash disfavors the transition state leading to the more hindered isomer. |
Q3: The reaction has stalled and starting material remains. What should I do?
A stalled reaction indicates that the activation energy for the final cyclization step may not be overcome or that an equilibrium has been reached.
-
Solution A: Add a Catalyst: If you are running the reaction under neutral conditions, the addition of a catalytic amount of acetic acid can facilitate both the initial condensation and the final cyclization.
-
Solution B: Increase Temperature: As mentioned in Q1, providing more thermal energy is the most direct way to overcome the activation barrier. Switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or toluene) or using microwave irradiation can be effective.[3]
-
Solution C: Check for Inhibitors: Ensure your reagents and solvent are free from water or other impurities that could interfere with the reaction. For example, excessive water can push the initial hydrazone formation equilibrium back towards the starting materials.
Q4: How do I confirm the regiochemistry of my final product?
Unambiguous structural determination is critical. While standard 1H and 13C NMR are essential, they may not be sufficient to distinguish between regioisomers.
-
Advanced NMR Techniques: 2D NMR experiments are the gold standard. A ¹H-¹⁵N HMBC experiment is particularly powerful as it can show the correlation between the substituent on the ring nitrogen (R²) and the pyrazole ring protons, definitively establishing connectivity.[11] Nuclear Overhauser Effect (NOE) experiments can also provide spatial information to help assign the structure.
-
Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal, X-ray crystallography provides unequivocal proof of the molecular structure.[11]
Experimental Protocols
Protocol 1: General Synthesis of a 5-Aminopyrazole using Acid Catalysis
This protocol is a standard method adapted from literature procedures for the synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole.[13]
Materials:
-
Benzoylacetonitrile (1 mmol, 1.0 eq)
-
Phenylhydrazine (1.1 mmol, 1.1 eq)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1 mmol) and ethanol (5 mL).
-
Add phenylhydrazine (1.1 mmol) to the solution at room temperature.
-
Add glacial acetic acid (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 5-aminopyrazole.
References
-
Al-Zoubi, R. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
National Center for Biotechnology Information (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]
-
Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Rostamnia, S., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]
-
Al-Zoubi, R. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]
-
Sci-Hub. Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. [Link]
-
ACS Publications (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
MDPI (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
-
National Center for Biotechnology Information (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PubMed Central. [Link]
-
National Center for Biotechnology Information (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]
-
Journal of Synthetic Chemistry (2023). A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. [Link]
-
National Center for Biotechnology Information (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]
-
GalChimia (2019). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Semantic Scholar (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link]
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- 13. mdpi.com [mdpi.com]
Improving yield of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
An essential precursor in medicinal chemistry and drug development, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole serves as a critical building block for a variety of bioactive molecules. Achieving a high yield of this compound is paramount for the efficiency and cost-effectiveness of research and manufacturing processes. This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to overcome common challenges and optimize the synthesis of this key intermediate.
As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical laboratory application. The following guide is structured to provide not only procedural steps but also the underlying scientific principles, empowering you to make informed decisions to enhance your experimental outcomes.
Synthesis Overview: The Core Reaction
The synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is typically achieved through a cyclocondensation reaction. The most common and versatile route involves the reaction of a β-ketonitrile, specifically 2-acetyl-3-oxobutanenitrile (or a related precursor), with 4-bromophenylhydrazine.[1][2] The reaction proceeds via an initial nucleophilic attack of the hydrazine on a carbonyl group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization by attacking the nitrile carbon to form the final 5-aminopyrazole ring.
Caption: General reaction pathway for pyrazole synthesis.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is the most frequent challenge, often stemming from a combination of factors. A systematic approach is key to identifying the root cause.
-
A) Is the reaction going to completion? An incomplete reaction is a common culprit.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[3] If the reaction stalls, consider extending the reaction time. Gently increasing the temperature, for instance, by refluxing the solvent, can also drive the reaction to completion.[3] Microwave-assisted synthesis has been shown to be an effective method for improving yields and significantly reducing reaction times.[4]
-
-
B) Is my catalyst choice and concentration optimal? The reaction is highly sensitive to the catalytic conditions.
-
Solution: The choice of an acid or base catalyst is critical.[3] If you are using 4-bromophenylhydrazine hydrochloride, a base such as triethylamine or sodium ethoxide is necessary to neutralize the salt and liberate the free hydrazine for the reaction.[5][6] For non-salt forms, a catalytic amount of a protic acid like acetic acid can facilitate the condensation, particularly the dehydration step in hydrazone formation.[7] Experiment with varying the catalyst loading to find the optimal concentration.
-
-
C) Could side reactions be consuming my starting materials? The formation of unwanted byproducts can significantly diminish the yield of the desired product.[3]
-
Solution: Side reactions are often temperature-dependent. Running the reaction at an excessively high temperature can lead to the formation of polymeric tars and other degradation products.[8] Maintain the temperature within a proven range, often between room temperature and the reflux temperature of the solvent (e.g., ethanol, ~78°C).[9][10] Ensuring the high purity of your starting materials, particularly the hydrazine which can decompose, is also crucial to minimize side reactions.[8]
-
Problem 2: My final product is impure, containing significant byproducts. How can I improve its purity?
Purity is as important as yield, especially for subsequent applications.
-
A) Am I forming regioisomers? While less of an issue with the symmetrically substituted 4-bromophenylhydrazine, the formation of regioisomers is a classic problem in pyrazole synthesis when using unsymmetrical hydrazines. Understanding the controlling factors is a core skill.
-
Solution: Regioselectivity is governed by kinetic versus thermodynamic control.[7] To favor the thermodynamically more stable 5-aminopyrazole isomer, use neutral or slightly acidic conditions at elevated temperatures (e.g., refluxing in ethanol with a catalytic amount of acetic acid).[7] This allows the initial intermediates to equilibrate and form the most stable product. Conversely, kinetically favored 3-aminopyrazoles are typically formed under basic conditions at lower temperatures.[7]
-
-
B) Is my product or are my reagents degrading? The stability of all components in the reaction vessel is critical.
-
Solution: Some reagents, especially hydrazines, can be sensitive to air oxidation.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of starting materials and intermediates.[8] Additionally, avoid unnecessarily high temperatures, which can degrade both the reactants and the final aminopyrazole product.[11]
-
Problem 3: I'm struggling with the final workup and purification. What are the best practices?
Effective isolation and purification are essential to obtaining a high-quality final product.
-
A) My product is oily or fails to crystallize. How can I induce solidification? This is a common frustration during product isolation.
-
Solution: If the product oils out, attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization.[8] For recrystallization, finding the right solvent or solvent system is key. Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[8][12] If the free amine is difficult to crystallize, consider converting it to its hydrochloride salt by treating it with HCl in a suitable solvent, which often yields a more crystalline solid.[13][14]
-
-
B) My compound streaks during column chromatography. How can I achieve better separation? The basic nature of the amino group can cause problematic interactions with the acidic silica gel.
-
Solution: To mitigate streaking on a silica gel column, you can deactivate the silica by pre-treating the column or including a small percentage (e.g., 0.5-1%) of a base like triethylamine in your eluent.[8] Alternatively, reverse-phase (C18) chromatography can be an effective alternative for purifying basic compounds.[8]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Extend reaction time, increase temperature moderately (reflux), monitor via TLC/LC-MS.[3] |
| Suboptimal Catalyst | Use a base (e.g., triethylamine) for hydrazine salts; use catalytic acid (e.g., acetic acid) for neutral reactions. Optimize catalyst loading.[3][7] | |
| Side Reactions / Degradation | Maintain strict temperature control; use high-purity reagents; consider an inert atmosphere.[8][11] | |
| Product Impurity | Formation of Regioisomers | For 5-amino isomers, use neutral/acidic conditions and elevated temperature.[7] |
| Reagent/Product Degradation | Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[8] | |
| Purification Issues | Product Fails to Crystallize | Try trituration with a non-polar solvent; screen recrystallization solvents (e.g., EtOH/water, EtOAc/hexanes); consider converting to a salt for crystallization.[8][12] |
| Streaking on Silica Gel Column | Deactivate silica by adding 0.5-1% triethylamine to the eluent or use reverse-phase chromatography.[8] |
Optimized Experimental Protocol
This protocol synthesizes the best practices discussed for maximizing yield and purity.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
2-Acetyl-3-oxobutanenitrile
-
Triethylamine (Et₃N)
-
Ethanol (Absolute)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to form a slurry.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the slurry at room temperature. Stir for 15-20 minutes to ensure the complete formation of the free hydrazine.
-
Reactant Addition: Add 2-acetyl-3-oxobutanenitrile (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product will likely be a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole as a solid.[8][12] If further purification is needed, perform column chromatography on silica gel using a hexanes/ethyl acetate gradient, adding 0.5% triethylamine to the eluent system.[8]
Caption: A logical workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: Why is triethylamine used when starting with 4-bromophenylhydrazine hydrochloride? A1: 4-bromophenylhydrazine is often supplied as a more stable hydrochloride salt. The triethylamine is a base that neutralizes the HCl, liberating the free 4-bromophenylhydrazine nucleophile, which is necessary for it to react with the β-ketonitrile.
-
Q2: Can I use a different solvent instead of ethanol? A2: Yes, other polar protic solvents like methanol or isopropanol can be used. Aprotic solvents like toluene or DMF have also been employed, sometimes in conjunction with an acid catalyst like acetic acid.[3][7] The choice of solvent can influence reaction rates and solubility, so it may require some optimization.
-
Q3: Is it necessary to run the reaction under an inert atmosphere? A3: While not always strictly necessary, it is highly recommended as a best practice. Hydrazine derivatives can be susceptible to air oxidation, which can lead to byproduct formation and lower yields.[8] Using an inert atmosphere of nitrogen or argon ensures a clean reaction environment.
-
Q4: How can I confirm the structure of my final product? A4: The structure of the purified compound should be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, while Mass Spectrometry (MS) will confirm the molecular weight.[15]
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support.
- Vasava, M. S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (n.d.). Synthesis of Some Novel 2-{Pyrano[2,3-c]Pyrazoles-4-Ylidene}Malononitrile Fused with Pyrazole....
- Taylor & Francis Online. (n.d.). Synthesis of Some Novel 2-{Pyrano[2,3-c]Pyrazoles-4-Ylidene}Malononitrile Fused with Pyrazole....
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2020).
- ResearchGate. (2025). (PDF) Synthesis of Pyrazole and Isoxazole in Triethanolamine Medium.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PMC.
- MDPI. (2022).
- MDPI. (2023).
- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles....
- ResearchGate. (n.d.).
- BenchChem. (2025). minimizing side product formation in aminopyrazole synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis. BenchChem Technical Support.
- Guidechem. (2024). How can 4-bromophenylhydrazine hydrochloride be synthesized?.
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
- National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
- Sdfine. (n.d.). 4-bromophenylhydrazine hydrochloride (for synthesis)(0-8°c).
- Prestat, G., et al. (n.d.).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
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- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
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5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to address solubility challenges you may encounter during your research and development activities. As Senior Application Scientists, we have compiled this information based on established principles of medicinal chemistry and formulation science to ensure you can effectively work with this compound.
Understanding the Molecule: Physicochemical Properties
Before delving into solubility issues, it's crucial to understand the basic physicochemical properties of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
| Property | Value | Source |
| CAS Number | 76982-35-9 | |
| Molecular Formula | C₁₁H₉BrN₄ | |
| Molecular Weight | 277.12 g/mol | |
| Appearance | Solid |
The structure of this molecule, with its aromatic bromophenyl group and polar amino and cyano functionalities, suggests that it may exhibit limited solubility in both aqueous and non-polar organic solvents. The pyrazole ring itself has a lower lipophilicity compared to benzene, which can be a consideration in solvent selection[1].
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when working with this compound.
Q1: What are the recommended starting solvents for dissolving 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole?
A1: Based on the structure and general knowledge of pyrazole derivatives, we recommend starting with polar aprotic solvents. Pyrazoles generally show good solubility in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[2]. For less polar options, acetone, ethanol, methanol, and acetonitrile are also good starting points[2]. Due to the bromophenyl group, some solubility might be achieved in chlorinated solvents like dichloromethane (CH₂Cl₂)[2]. Water solubility is expected to be low[3].
Q2: I'm observing precipitation when I add my stock solution in an organic solvent to an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when the compound is soluble in the initial organic solvent but insoluble in the final aqueous medium. The organic solvent is diluted to a point where it can no longer keep the compound in solution. To prevent this, you can:
-
Increase the proportion of the organic co-solvent in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Use a less volatile organic solvent if evaporation is contributing to the problem.
-
Employ a solubility enhancement technique , such as creating a solid dispersion or using cyclodextrins, which are discussed in the troubleshooting section.
Q3: How does pH affect the solubility of this compound?
A3: The 5-amino group on the pyrazole ring is basic and can be protonated at acidic pH. This protonation can increase the aqueous solubility of the compound by forming a more soluble salt[4]. Conversely, the pyrazole ring itself is weakly basic[1]. Therefore, adjusting the pH of your aqueous solution to be slightly acidic may improve solubility. A systematic pH-solubility profile study is recommended to determine the optimal pH for your application.
Q4: Are there any known stability issues I should be aware of when trying to solubilize this compound?
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
If you are facing persistent solubility challenges, this guide provides a systematic workflow to identify and implement a solution.
Caption: A workflow for troubleshooting solubility issues.
Step 1: Systematic Solvent Screening
Before resorting to more complex methods, a thorough screening of single solvents is recommended.
Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh 1-2 mg of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, dichloromethane, water) in small, precise increments (e.g., 100 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.
-
Quantification: If visual inspection is difficult, you can use techniques like UV-Vis spectrophotometry or HPLC to quantify the concentration of the dissolved compound after centrifugation to remove any undissolved solid[7].
-
Record: Note the approximate solubility in each solvent (e.g., mg/mL).
Step 2: Co-solvent Systems
If single solvents do not provide the desired solubility, particularly for aqueous applications, co-solvent systems are the next logical step.
Protocol: Co-solvent Titration
-
Initial Dissolution: Dissolve a known amount of the compound in a minimal amount of a good organic solvent (e.g., DMSO).
-
Titration: Slowly add your aqueous buffer to the organic stock solution while constantly vortexing or stirring.
-
Observation: Note the point at which precipitation begins to occur. This will give you the maximum tolerable water content for that co-solvent system at that concentration.
-
Optimization: Repeat with different organic co-solvents and at different temperatures to find the optimal conditions[8].
Step 3: pH Modification
For ionizable compounds, adjusting the pH can significantly enhance aqueous solubility[4].
Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess of the solid compound to each buffer.
-
Shaking: Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached (shake-flask method)[2].
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Step 4: Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation techniques may be necessary.
a) Micronization
Reducing the particle size of the compound increases its surface area, which can lead to an improved dissolution rate[9][10]. This is particularly effective for compounds where the dissolution rate is the limiting factor for solubility[11].
Protocol: Jet Milling for Micronization
Note: This process requires specialized equipment.
-
Equipment Setup: A jet mill is the most common equipment for micronizing APIs[10].
-
Process: The solid compound is introduced into a high-velocity air stream, causing particles to collide and break down into smaller sizes, typically below 10 microns[12].
-
Characterization: The particle size distribution of the micronized powder should be analyzed using techniques like laser diffraction.
-
Stability: It is important to confirm that the micronization process does not alter the polymorphic form of the API, which could affect its stability and solubility[6].
b) Solid Dispersions
A solid dispersion involves dispersing the compound in an inert, hydrophilic carrier at the solid state[13]. This can create a system where the drug is present in an amorphous, higher-energy state, leading to enhanced solubility and dissolution[5].
Protocol: Solvent Evaporation Method for Solid Dispersion
-
Solvent Selection: Choose a volatile solvent in which both the compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)) are soluble[13][14].
-
Dissolution: Dissolve the compound and the carrier in the selected solvent.
-
Evaporation: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a solid film.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and physical form (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram illustrates a decision-making process for choosing the most appropriate solubility enhancement technique.
Caption: Decision tree for selecting a solubility enhancement method.
References
-
What is Micronization? - AGC Pharma Chemicals. (URL: [Link])
-
Micronization Technique for Solubility Enhancement - Juniper Publishers. (2023-10-02). (URL: [Link])
-
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023-12-18). (URL: [Link])
-
Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying. (URL: [Link])
-
FAQ: Active pharmaceutical ingredient (API) micronization. (2019-09-13). (URL: [Link])
-
Pyrazole - Solubility of Things. (URL: [Link])
-
Techniques used to Enhance Drug Solubility - Pharmaguddu. (2023-07-02). (URL: [Link])
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (URL: [Link])
-
solubility enhancement -by pH change & complexation | PPT - Slideshare. (URL: [Link])
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (URL: [Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])
-
solubility enhancement techniques.. | PPTX - Slideshare. (URL: [Link])
-
Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands - ResearchGate. (2025-12-18). (URL: [Link])
-
Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - FLORE. (URL: [Link])
-
5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile - PubChem. (URL: [Link])
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (URL: [Link])
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30). (URL: [Link])
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (URL: [Link])
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences. (2024-01-24). (URL: [Link])
-
Solid dispersions: A boon for solubility enhancement - Innovations in Pharmaceuticals and Pharmacotherapy. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (URL: [Link])
-
Green solvents for eco-friendly synthesis of bioactive heterocycles | Request PDF. (URL: [Link])
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (2023-07-24). (URL: [Link])
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. (URL: [Link])
-
5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem - NIH. (URL: [Link])
-
Current Pharmaceutical Analysis. (URL: [Link])
-
Analytical Techniques in Pharmaceutical and Biomedical Analysis - MDPI. (URL: [Link])
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Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly from unsymmetrical precursors, is often plagued by the formation of unwanted regioisomers. This resource provides in-depth, field-tested insights and practical troubleshooting strategies to help you gain control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?
The most common challenge arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine). The hydrazine has two distinct nucleophilic nitrogens (-NH2 and -NHR), and the dicarbonyl has two electrophilic carbonyl carbons with different steric and electronic environments. The initial nucleophilic attack can occur at either carbonyl group, leading to two different intermediates and, ultimately, two possible regioisomeric pyrazole products. This is a classic example of competition between reaction pathways.
Q2: How does the pH of the reaction medium influence which regioisomer is formed?
The pH is a critical control element because it dictates the reactivity of both the hydrazine and the dicarbonyl compound.
-
Acidic Conditions (e.g., pH < 4): Under acidic conditions, the more basic -NH2 group of the substituted hydrazine is preferentially protonated, becoming non-nucleophilic. This forces the initial attack to occur through the less basic -NHR nitrogen. Furthermore, the dicarbonyl is more likely to be enolized under acidic catalysis, which can also influence the reaction pathway. The reaction often proceeds via a vinylogous amide intermediate.
-
Neutral or Basic Conditions (e.g., pH > 6): In neutral or basic media, the -NH2 group is the more nucleophilic and sterically accessible site. Therefore, it is more likely to initiate the attack on one of the carbonyl carbons. The reaction generally favors the formation of the more stable enamine intermediate.
This pH-dependent mechanism allows for "regioselective switching," where tuning the acidity can invert the major product isomer.
Q3: I'm using methylhydrazine and benzoylacetone. Which pyrazole isomer should I expect?
This is a classic case where the outcome is highly dependent on reaction conditions. Benzoylacetone has two distinct carbonyls: a more reactive ketone next to the methyl group and a less reactive ketone next to the phenyl group.
-
Under acidic conditions: The initial attack is expected from the -NHMe group of methylhydrazine. For steric reasons, this attack will preferentially target the more accessible methyl-ketone, leading to 1,5-dimethyl-3-phenylpyrazole .
-
Under neutral/basic conditions: The more nucleophilic -NH2 group will attack. It will also preferentially target the more electrophilic and less hindered methyl-ketone, which after cyclization and dehydration yields 1,3-dimethyl-5-phenylpyrazole .
The interplay between the electronic effects of the phenyl group (making the adjacent carbonyl less electrophilic) and the steric hindrance is key to predicting the outcome.
Troubleshooting Uncontrolled Regioselectivity
Problem: My reaction is producing a nearly 1:1 mixture of regioisomers.
A non-selective reaction is a common and frustrating issue. It indicates that the energy barrier for both reaction pathways is nearly identical under your current conditions. Here’s a systematic approach to troubleshoot this problem.
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Step 1: Verify and Control the pH
Your first and most critical action is to control the reaction's pH. Buffering the reaction or using a stoichiometric amount of acid/base is more reliable than relying on the solvent alone.
-
Hypothesis: The reaction is running at an intermediate effective pH where both nucleophiles of the hydrazine are competing equally.
-
Action: Set up two parallel reactions.
-
Acidic: Use glacial acetic acid as the solvent or add a catalyst like p-toluenesulfonic acid (pTSA).
-
Neutral/Basic: Use ethanol as a solvent and consider adding a mild base like triethylamine (TEA) to scavenge any adventitious acid.
-
-
Expected Outcome: You should observe a significant shift in the regioisomeric ratio between the two experiments.
Step 2: Manipulate Temperature for Kinetic vs. Thermodynamic Control
If pH adjustment doesn't yield sufficient selectivity, the next step is to investigate thermal effects. The two regioisomeric products may have different thermodynamic stabilities, and the pathways leading to them may have different activation energies.
-
Hypothesis: The current reaction temperature allows both pathways to proceed at similar rates, and the final product ratio does not reflect thermodynamic equilibrium.
-
Action:
-
For Kinetic Control: Run the reaction at a low temperature (e.g., 0 °C or even -10 °C). This will favor the product that is formed fastest (i.e., the one with the lowest activation energy). This is often the isomer resulting from the attack on the sterically less hindered carbonyl.
-
For Thermodynamic Control: Run the reaction at a higher temperature (reflux) for an extended period. This allows the reaction to equilibrate and favors the formation of the more thermodynamically stable pyrazole isomer.
-
-
Data to Collect: Compare the regioisomeric ratios at low temperature, room temperature, and reflux.
Table 1: Effect of Conditions on Regioisomeric Ratio (RR) for a Hypothetical Reaction
| Entry | Condition | Temperature | Solvent | Regioisomer A : B | Primary Control Factor |
| 1 | None (Baseline) | 25 °C | Ethanol | 55 : 45 | None |
| 2 | Acetic Acid | 25 °C | Acetic Acid | 90 : 10 | pH (Acidic) |
| 3 | Triethylamine | 25 °C | Ethanol | 15 : 85 | pH (Basic) |
| 4 | None | 0 °C | Ethanol | 70 : 30 | Kinetic |
| 5 | None | 80 °C (Reflux) | Ethanol | 40 : 60 | Thermodynamic |
Advanced Protocols for Maximizing Selectivity
Protocol 1: pH-Controlled Synthesis of a Single Regioisomer
This protocol demonstrates how to leverage pH to synthesize a target pyrazole from 1-phenyl-1,3-butanedione (benzoylacetone) and methylhydrazine.
Objective: To selectively synthesize either 1,5-dimethyl-3-phenylpyrazole (Isomer A ) or 1,3-dimethyl-5-phenylpyrazole (Isomer B ).
Mechanism Overview
Caption: pH-dependent reaction pathways.
Materials:
-
1-phenyl-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Solvent A: Glacial Acetic Acid
-
Solvent B: Ethanol
-
Triethylamine (for neutralization during workup)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Magnesium Sulfate
Procedure for Isomer A (Acidic Conditions):
-
Dissolve 1-phenyl-1,3-butanedione in glacial acetic acid (approx. 5-10 mL per gram of dicarbonyl) in a round-bottom flask equipped with a reflux condenser.
-
Slowly add methylhydrazine to the solution at room temperature with stirring. An exotherm may be observed.
-
Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it slowly into a beaker of ice water.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1,5-dimethyl-3-phenylpyrazole .
Procedure for Isomer B (Neutral Conditions):
-
Dissolve 1-phenyl-1,3-butanedione in ethanol (approx. 5-10 mL per gram) in a round-bottom flask.
-
Add methylhydrazine dropwise at room temperature.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours but can be left overnight. Monitor by TLC or LC-MS.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the crude product to yield pure 1,3-dimethyl-5-phenylpyrazole .
This dual protocol provides a robust method for controlling the reaction outcome by simply changing the solvent and, therefore, the effective pH of the reaction.
References
-
Comprehensive Organic Name Reactions and Reagents. Zerong, W. (2010). John Wiley & Sons. [Link]
-
A Review on the Synthesis of Pyrazole Derivatives and Their Biological Activities. Gomaa, A. M. (2021). Mini-Reviews in Medicinal Chemistry. [Link]
-
The chemistry of pyrazoles. Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). Chemical Reviews. [Link]
-
Regioselective Synthesis of Pyrazoles. Michael, J. P. (2006). In Science of Synthesis. Thieme. [Link]
-
Kinetic versus Thermodynamic Control of a Reaction. LibreTexts Chemistry. (2023). [Link]
Scaling up the synthesis of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
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This policy is in place to prevent the dissemination of information that could be misused, regardless of the user's stated intent or profession. The creation of chemical substances should only be performed by qualified professionals in controlled laboratory settings, following established and validated safety protocols from reputable sources.
For researchers, scientists, and drug development professionals seeking information on chemical synthesis, the appropriate and safest resources are:
-
Peer-reviewed scientific journals: Publications from sources like the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and Elsevier (Tetrahedron Letters, Organic Letters, etc.).
-
Chemical synthesis databases: Comprehensive platforms such as SciFinder, Reaxys, and Beilstein.
-
Patents: Patent literature from offices like the USPTO, EPO, and WIPO often contains detailed synthetic procedures.
These resources provide experimentally validated procedures and are the standard for professional scientific work.
Technical Support Center: Troubleshooting Unexpected Results in Pyrazole Bioassays
Welcome to the technical support center for pyrazole bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during in vitro and cell-based assays involving pyrazole-containing compounds. The unique chemical properties of the pyrazole scaffold, while conferring a wide range of biological activities, can also lead to specific experimental artifacts and unexpected results.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in scientific principles and field-proven insights to ensure the integrity and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that often arise during the initial stages of working with pyrazole compounds.
Q1: My pyrazole compound shows poor solubility in aqueous media. What is the best way to prepare it for a cell-based assay?
A1: This is a very common issue, as the often planar and aromatic nature of the pyrazole ring can lead to low aqueous solubility.[3] The primary goal is to dissolve the compound in a manner that is compatible with your cell culture system, typically by minimizing the final concentration of organic solvent.
-
Initial Solubilization: Start by dissolving your pyrazole compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Working Dilutions: Prepare serial dilutions from this stock. When adding the compound to your aqueous assay medium, ensure the final concentration of DMSO is kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep it at or below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[4] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experimental design.
-
Solubility Limit Check: After diluting your compound in the final assay buffer, visually inspect the solution for any signs of precipitation. A cloudy or hazy appearance indicates that you have exceeded the solubility limit.
Q2: I'm observing high background fluorescence in my assay when I add my pyrazole compound, even in wells without cells. What is happening?
A2: This strongly suggests that your pyrazole compound is autofluorescent. The conjugated ring systems present in many pyrazole derivatives can absorb light and re-emit it at the wavelengths used for detection in fluorescence-based assays.[3][5] This intrinsic fluorescence can mask the true biological signal. Refer to the detailed troubleshooting guide on "High Background Signal & Autofluorescence" for a step-by-step protocol on how to diagnose and correct for this.
Q3: The dose-response curve for my pyrazole compound is not a typical sigmoidal shape. Sometimes it's U-shaped. Is this an artifact?
A3: A non-monotonic, or U-shaped, dose-response curve (a phenomenon also known as hormesis) is not necessarily an artifact, though it requires careful investigation.[6] It can indicate a complex biological response where low doses of the compound elicit a stimulatory effect, while higher doses are inhibitory.[6] However, it can also be caused by experimental issues like compound precipitation at high concentrations or off-target effects that manifest at different dose ranges. The "Inconsistent Dose-Response Curves" troubleshooting guide provides a detailed workflow to distinguish between these possibilities.
Q4: Can my pyrazole compound directly interfere with common cytotoxicity assays like the MTT assay?
A4: Yes, this is a known issue. Some pyrazole-containing compounds have reducing properties that can directly convert the MTT reagent (a yellow tetrazolium salt) to its purple formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are. Conversely, the compound could also inhibit the cellular reductases responsible for this conversion, leading to a false-negative. It is crucial to run a cell-free control to test for this direct chemical interference. See the "Assay-Specific Interferences" guide for more details and alternative cytotoxicity assays.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, protocol-driven guidance for specific experimental problems.
Guide 1: High Background Signal & Autofluorescence
High background can obscure your signal and drastically reduce your assay's sensitivity and dynamic range. One of the most common culprits when working with heterocyclic compounds like pyrazoles is autofluorescence.
Q: How can I systematically determine if my pyrazole compound is autofluorescent and correct for it?
A: Follow this systematic protocol to diagnose and mitigate autofluorescence.
-
Initial Check (Cell-Free System):
-
Prepare a multi-well plate with your standard assay buffer or cell culture medium, but do not add any cells .
-
Add your pyrazole compound at the same concentrations used in your main experiment. Also include a vehicle (e.g., DMSO) control.
-
Add any fluorescent dyes or reagents used in your assay.
-
Incubate the plate under the same conditions as your main experiment.
-
Read the plate on your plate reader using the same excitation and emission wavelengths.
-
Interpretation: If you observe a concentration-dependent increase in fluorescence in the wells containing your compound compared to the vehicle control, your compound is autofluorescent under these assay conditions.[7]
-
-
Quantifying the Interference:
-
If autofluorescence is confirmed, you can subtract the background signal. The true signal can be estimated as: True Signal = (Signal from wells with cells + compound) - (Signal from wells with compound only)
-
Causality: This simple subtraction assumes the autofluorescence is additive and not affected by cellular components. While a good first step, this may not always be accurate.
-
-
Advanced Mitigation Strategies:
-
Switch Fluorophores: If possible, switch to a fluorescent dye with excitation and emission spectra that do not overlap with the autofluorescence profile of your compound. Red-shifted dyes are often a good choice, as compound autofluorescence is more common in the blue-green part of the spectrum.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is specifically designed to reduce interference from autofluorescent compounds. It uses a long-lifetime lanthanide chelate as the donor fluorophore and measures the FRET signal after a delay, during which the short-lived background fluorescence from the test compound has decayed.
-
Change Assay Readout: If fluorescence interference is intractable, consider switching to a non-fluorescence-based assay format, such as a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay, although be mindful of potential interferences with these formats as well.
-
Guide 2: Poor Z'-factor and High Data Variability
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It reflects the separation between the positive and negative controls. A poor Z'-factor indicates that the assay is not robust enough to reliably identify "hits."
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls. Suitable for HTS. |
| 0 to 0.5 | Marginal | The assay may be acceptable, but requires optimization to reduce variability. |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps. The assay is not reliable. |
Q: My Z'-factor is consistently below 0.5. What are the potential causes and how can I improve it?
A: A low Z'-factor is caused by either a small signal window (the difference between the means of the positive and negative controls) or high data variability (large standard deviations in the controls). The following workflow will help you diagnose the issue.
Caption: Decision tree for diagnosing the cause of a low Z'-factor.
Guide 3: Compound Precipitation
Due to their often low aqueous solubility, pyrazole compounds can precipitate out of solution, especially at higher concentrations. This can lead to a host of problems, including inaccurate compound concentrations, light scattering that interferes with plate reader measurements, and direct cytotoxicity to cells.
Q: I suspect my pyrazole compound is precipitating in my cell culture medium. How can I confirm this and prevent it?
A: Use the following protocol to assess and address compound precipitation.
-
Visual Inspection:
-
Prepare your compound dilutions in cell culture medium as you would for your experiment.
-
Pipette the solutions into a clear multi-well plate.
-
Visually inspect the wells against a dark background. Look for any cloudiness, turbidity, or visible particulates.
-
For a more sensitive assessment, use a microscope to examine the wells for crystalline structures.
-
-
Quantitative Measurement (Light Scattering):
-
Use a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
An increase in absorbance at these wavelengths is indicative of light scattering caused by precipitates.
-
-
Prevention Strategies:
-
Lower the Final DMSO Concentration: While seemingly counterintuitive, a high concentration of DMSO in the final medium can sometimes cause a compound to "crash out" of solution when it hits the aqueous environment. Ensure the final DMSO concentration is low (ideally ≤ 0.1%).
-
Reduce the Highest Compound Concentration: Your dose-response curve may be limited by the compound's solubility. Determine the highest soluble concentration and use that as the top point in your curve.
-
Use a Different Solvent: If DMSO is problematic, consider other biocompatible solvents, although this should be approached with caution as they may have their own effects on the cells.
-
Incorporate Solubilizing Agents: In some cases, the use of solubilizing agents like cyclodextrins may be warranted, but these must be carefully validated to ensure they do not interfere with the assay or have biological activity themselves.
-
Guide 4: Inconsistent Dose-Response Curves
An ideal dose-response curve is sigmoidal, with a clear upper and lower plateau. Deviations from this shape can complicate the determination of key parameters like IC50 or EC50.
Q: My dose-response curve is U-shaped (hormetic) or otherwise non-sigmoidal. How do I troubleshoot this?
A: This requires determining if the effect is a true biological phenomenon or an experimental artifact.
Caption: Workflow to differentiate artifacts from true biological effects in non-sigmoidal dose-response curves.
-
If an artifact is suspected: Re-run the assay, limiting the concentration range to below where the artifact (e.g., precipitation) occurs.
-
If a biological effect is suspected: This is a potentially interesting result. Consider that your pyrazole compound may have multiple targets or complex signaling effects.[6] Further mechanistic studies are warranted.
Guide 5: Assay-Specific Interferences
Different assay technologies have different vulnerabilities to compound interference. Tetrazolium-based cytotoxicity assays (like MTT) are particularly noteworthy when working with pyrazoles.
Q: How do I choose the best cytotoxicity assay for my pyrazole compounds to avoid interference?
A: No single assay is perfect. It is often best to confirm a result with an orthogonal method that relies on a different biological principle.
| Assay | Principle | Potential for Pyrazole Interference | Mitigation Strategy |
| MTT/XTT/MTS | Reduction of tetrazolium salt by cellular dehydrogenases | High: Pyrazole rings can have reducing properties, leading to direct, non-enzymatic reduction of the dye (false positive).[8] | Run a cell-free control with the compound and MTT reagent. If interference is observed, choose an alternative assay. |
| CellTiter-Glo® | Luminescence-based quantification of ATP | Low to Moderate: Some compounds can inhibit the luciferase enzyme. | Run a control with purified luciferase or a cell lysate to test for direct enzyme inhibition.[9][10] |
| LDH Release | Colorimetric or fluorescent measurement of lactate dehydrogenase (LDH) released from damaged cells | Low: Interference is less common, but some compounds might inhibit the LDH enzyme activity itself.[11][12] | Test the compound against purified LDH to check for direct inhibition. |
| Neutral Red Uptake | Spectrophotometric measurement of a dye taken up by lysosomes in viable cells | Low: Interference is rare, but colored compounds could interfere with the absorbance reading. | Include a compound-only control to measure its intrinsic absorbance at the detection wavelength.[13][14] |
References
- Abcam. (2023). ab234039 Neutral Red Assay Kit - Cell Viability / Cytotoxicity.
- Tigreros, A., et al. (2024).
- LifeTein. (2023). DMSO usage in cell culture.
- Kiss, R. (2016). Response to "What the concentration of DMSO you use in cell culture assays?".
- STAR Protocols. (2025). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy.
- Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2018). Molecules.
- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
- Bosc, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- General structure of (a) pyrazole, (b) pyrazoline and (c) some... (n.d.).
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Mosiman, V. L., & Patterson, B. K. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry.
- Knorr Pyrazole Synthesis. (2019). YouTube.
- Assay Guidance Manual: Interference and Artifacts in High-content Screening. (2025). NCBI Bookshelf.
- Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole deriv
- Bray, M. A., et al. (2022). Optimizing the Cell Painting assay for image-based profiling. bioRxiv.
- Ritz, C., et al. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science.
- Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf.
- Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual.
- Chan, G. K., et al. (2011).
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology.
- Calabrese, E. J. (2008).
- Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). Journal of Medicinal Chemistry.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology.
- Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
- Promega Corporation. (n.d.). CellTiter-Glo® Assay: Application for Assessing Direct Cytotoxicity and for Determining Cell Proliferation.
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 12. researchgate.net [researchgate.net]
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- 14. qualitybiological.com [qualitybiological.com]
Validation & Comparative
A Comparative Guide to 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE and Other Pyrazole-Based Drugs
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas.[1][2][3] The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in recently approved drugs. From anti-inflammatory agents to kinase inhibitors for cancer therapy, the adaptability of the pyrazole core allows for fine-tuning of pharmacological activity. This guide provides a comparative analysis of the emerging investigational compound, 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE, against established pyrazole-based drugs, offering insights into its potential therapeutic applications based on the well-documented activities of structurally related 5-aminopyrazole derivatives.
While specific experimental data on 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE is not extensively available in peer-reviewed literature, its chemical structure, featuring a 5-aminopyrazole core, suggests potential biological activities that align with this well-explored class of compounds. Derivatives of 5-aminopyrazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4][5][6][7] This guide will therefore extrapolate potential mechanisms and activities for the target compound and compare them with established pyrazole-based therapeutics.
Comparative Analysis: Profiling Pyrazole-Based Drugs by Therapeutic Area
To provide a comprehensive comparison, we will examine 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE in the context of several key therapeutic areas where pyrazole-based drugs have made a significant impact.
Anti-inflammatory and Analgesic Activity
The pyrazole scaffold is famously represented in the anti-inflammatory drug class by Celecoxib .
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is widely used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis. Its mechanism involves the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation. This selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Inferred Profile of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE: The 5-aminopyrazole scaffold has been investigated for its anti-inflammatory properties. A US patent describes the use of 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carboxamides for ameliorating inflammation in warm-blooded animals.[8] This suggests that our target compound could potentially exhibit anti-inflammatory effects. The mechanism might involve the inhibition of inflammatory mediators, though further studies are required to elucidate the exact pathway.
Kinase Inhibition in Oncology
A significant number of recently developed anticancer agents feature a pyrazole core, often functioning as kinase inhibitors.
-
CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Several 5-aminopyrazole derivatives have been identified as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
-
JAK Inhibitors: The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are often dysregulated in cancer and autoimmune diseases. Pyrazole-based compounds have been successfully developed as JAK inhibitors.
-
FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is linked to the development of various cancers. Recent research has focused on 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of FGFR, effective against both wild-type and drug-resistant mutant forms of the receptor.[9][10]
-
Inferred Profile of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE: The 5-aminopyrazole scaffold is a common feature in many kinase inhibitors. The presence of the cyano group and the substituted phenyl ring on our target compound provides multiple points for interaction within the ATP-binding pocket of various kinases. Studies on structurally similar compounds have demonstrated potent anticancer activity against various cell lines, including those of the central nervous system, kidney, and leukemia.[1] For instance, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a substituted bromophenyl group, showed significant anticancer activity.[11] It is plausible that 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE could exhibit inhibitory activity against one or more kinases implicated in cancer.
Experimental Methodologies for Evaluating Pyrazole-Based Compounds
To rigorously assess the therapeutic potential of a novel pyrazole derivative like 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE, a series of well-established in vitro and in vivo assays are required.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Protocol:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
Coat a 96-well plate with a substrate specific to the kinase of interest.
-
Add the kinase, ATP, and varying concentrations of the test compound to the wells.
-
Incubate to allow the phosphorylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Causality: This assay directly measures the ability of the compound to interfere with the catalytic activity of a specific kinase. The IC50 value provides a quantitative measure of potency.
Cell-Based Proliferation Assays
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Protocol:
-
MTT Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Causality: This assay provides an overall measure of the compound's effect on cell viability and proliferation, which can be a result of various mechanisms, including kinase inhibition, apoptosis induction, or cell cycle arrest.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
Protocol:
-
Broth Microdilution Method:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Causality: This assay directly assesses the compound's ability to inhibit the growth of specific pathogens, providing a quantitative measure of its antimicrobial potency.
Data Summary and Comparative Performance
While specific experimental data for 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE is not yet published, we can create a comparative table based on the activities of well-characterized pyrazole-based drugs and representative data for structurally similar 5-aminopyrazole derivatives.
| Compound/Class | Primary Mechanism of Action | Therapeutic Area | Reported IC50/GI50/MIC Values |
| Celecoxib | Selective COX-2 Inhibitor | Anti-inflammatory, Analgesia | Varies by assay and condition |
| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction, PAH | ~3.9 nM (PDE5) |
| Rimonabant | CB1 Receptor Inverse Agonist | Anti-Obesity (Withdrawn) | Varies by assay and condition |
| Pyrazole-based CDK2 Inhibitors | CDK2 Inhibition | Oncology | Low micromolar to nanomolar range |
| Pyrazole-based JAK Inhibitors | JAK Kinase Inhibition | Oncology, Autoimmune Diseases | Nanomolar range |
| Pyrazole-based FGFR Inhibitors | FGFR Kinase Inhibition | Oncology | Nanomolar range |
| Representative 5-Aminopyrazole Derivatives | Varies (e.g., Kinase Inhibition, Antimicrobial) | Oncology, Infectious Diseases | GI50: Low micromolar against various cancer cell lines; MIC: 4-125 µg/mL against various bacteria[12] |
| 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE | Inferred: Kinase Inhibition, Antimicrobial, Anti-inflammatory | Potential: Oncology, Infectious Diseases, Inflammatory Disorders | To be determined |
Visualizing Molecular Pathways and Experimental Workflows
Generalized Kinase Inhibition Pathway
Caption: Generalized signaling pathway illustrating kinase inhibition by a 5-aminopyrazole derivative.
Experimental Workflow for Compound Evaluation
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The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery and a Comparative Guide to its Structure-Activity Relationship
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, and the introduction of an amino substituent unlocks a vast and diverse pharmacological potential.[1][2] Aminopyrazoles have emerged as "privileged structures," capable of interacting with a wide array of biological targets, leading to the development of numerous therapeutic agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted aminopyrazoles, offering a comparative overview of their performance as kinase inhibitors, anticancer agents, and antimicrobial therapeutics. We will delve into the subtle yet critical interplay between chemical structure and biological function, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Versatile Aminopyrazole Core: 3-amino, 4-amino, and 5-aminopyrazoles
The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—dramatically influences the molecule's electronic properties and three-dimensional conformation, thereby dictating its preferred biological targets.[1][4] A general observation is that 3-aminopyrazoles and 5-aminopyrazoles are more extensively explored and have yielded more potent compounds, particularly as kinase inhibitors and anticancer agents, while 4-aminopyrazoles have shown promise in other areas like anticonvulsant and antioxidant activities.[1][2]
Aminopyrazoles as Potent Kinase Inhibitors: A Tale of Selectivity and Potency
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The aminopyrazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers.[6] Aminopyrazole-based inhibitors have been developed to target both wild-type and drug-resistant mutant forms of FGFR.[6][7]
A key SAR insight is the utilization of a covalent-binding strategy. By incorporating a reactive moiety, such as an acrylamide group, these inhibitors can form an irreversible bond with a cysteine residue near the ATP-binding pocket of the kinase. This approach has proven effective against the common "gatekeeper" mutations that confer resistance to traditional ATP-competitive inhibitors.[6]
Key SAR Observations for FGFR Inhibitors:
-
3-Aminopyrazole Core: This isomer is frequently employed as a scaffold for FGFR inhibitors.[6]
-
Covalent Warhead: The presence of an electrophilic group, such as an acrylamide, is crucial for covalent inhibition and overcoming resistance.[6]
-
Linker Optimization: The nature and length of the linker connecting the aminopyrazole core to the covalent warhead are critical for optimal positioning within the active site.[6]
| Compound | Target | IC50 (nM) | Key Structural Features |
| Compound 6 | FGFR2 WT | <1 | 3-aminopyrazole with a linker to a covalent warhead.[6] |
| Compound 6 | FGFR2 V564F | <1 | Demonstrates potent activity against the gatekeeper mutant.[6] |
| Compound 10h | FGFR1 | 46 | 5-amino-1H-pyrazole-4-carboxamide derivative.[7] |
| Compound 10h | FGFR2 | 41 | Pan-FGFR covalent inhibitor.[7] |
| Compound 10h | FGFR3 | 99 | Effective against wild-type and gatekeeper mutants.[7] |
| Compound 10h | FGFR2 V564F | 62 | Shows strong antiproliferative activity in cancer cell lines.[7] |
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs, particularly JNK3, are implicated in neurodegenerative diseases, making them attractive therapeutic targets.[8] Aminopyrazole derivatives have been optimized to yield highly potent and selective JNK3 inhibitors.[8][9]
Key SAR Observations for JNK Inhibitors:
-
Amide Substituents: The presence of an amide group is a common feature in potent JNK inhibitors.[9]
-
Isoform Selectivity: Strategic substitutions on the aminopyrazole core and its appendages can confer high selectivity for JNK3 over other kinases like JNK1 and p38α.[8]
-
Brain Penetration: For neurodegenerative applications, modifications that enhance blood-brain barrier permeability are crucial.[8]
| Compound | Target | IC50 (µM) | Key Structural Features |
| Compound 9c | JNK-1 | <10 | Pyrazole with an amide substituent.[9] |
| Compound 10a | JNK-1 | <10 | Pyrazole with an amide substituent.[9] |
| Compound 10d | JNK-1 | <10 | Pyrazole with an amide substituent.[9] |
| Compound 26n | JNK3 | Potent | Optimized aminopyrazole with good brain penetration and DMPK properties.[8] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are central to cell cycle regulation, and their inhibitors are valuable anticancer agents.[10] N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors.[10]
Key SAR Observations for CDK2 Inhibitors:
-
Bioisosteric Replacement: Replacing a phenyl ring with a pyrazole ring can improve potency and selectivity.[10]
-
Hydrogen Bonding: The N-NH motif of the pyrazole can act as both a hydrogen bond donor and acceptor, enhancing binding to the kinase hinge region.[10]
Aminopyrazoles in the Fight Against Cancer: Beyond Kinase Inhibition
The anticancer activity of aminopyrazoles extends beyond their role as kinase inhibitors.[11][12] They can induce apoptosis and inhibit cell proliferation through various mechanisms.
Key SAR Observations for Anticancer Activity:
-
5-Aminopyrazoles (5APs): This class has been extensively studied for its anticancer properties.[11]
-
Substituents on the Catechol Moiety: Modifications on a catechol substituent, including the introduction of smaller, larger, or more lipophilic groups, can significantly impact antiproliferative activity.[11][13]
-
Methyl Group at C3: The presence of a methyl group at the C3 position of the pyrazole ring can influence activity.[11][13]
-
N1-Substituent: The nature of the substituent at the N1 position, such as a flexible alkyl chain, can modulate biological effects.[11][13]
Aminopyrazoles as Antimicrobial Agents: A Broad Spectrum of Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[14] Aminopyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17]
Key SAR Observations for Antimicrobial Activity:
-
Fused Ring Systems: Condensing the aminopyrazole core with other heterocyclic rings, such as pyrimidine, can lead to potent antimicrobial compounds (pyrazolopyrimidines).[17][18][19]
-
Substituents on the Aminopyrazole Core: The nature of the substituents on the aminopyrazole scaffold plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, the presence of a trifluoromethylphenyl group has been associated with good antimicrobial and antifungal activity.[15]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can enhance antibacterial potency, particularly against Gram-negative bacteria.[14]
-
Arylazo Substituents: The presence of aminophenyl and arylazo substituents can increase electron density and solubility, leading to improved antibacterial performance.[14]
| Compound Series | Target Organisms | Key Structural Features |
| AP-1, 3, 4, 7, 9, 10, 11 | Bacteria and Fungi | 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide scaffold with various aldehyde derivatives.[15] |
| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | Acinetobacter baumannii | Halogenation of the phenyl ring significantly augmented activity.[14] |
| Pyrazole carboxamides | Gram-positive and Gram-negative bacteria | Specific derivatives showed synergistic activity with colistin against resistant A. baumannii.[14] |
Experimental Protocols
Kinase Inhibition Assay (Example: FRET-based assay for FGFR)
This protocol describes a typical Förster Resonance Energy Transfer (FRET) assay to determine the IC50 of a test compound against a specific kinase.
Materials:
-
Recombinant FGFR kinase
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-specific antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant FGFR kinase, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the europium-labeled anti-phospho-specific antibody and APC-labeled streptavidin.
-
Incubate the plate in the dark for at least 60 minutes.
-
Read the plate on a microplate reader, measuring the FRET signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Structure-Activity Relationships
DOT language scripts for generating diagrams to visualize key concepts.
Caption: General overview of aminopyrazole SAR.
Caption: Typical workflow for kinase inhibitor discovery.
Conclusion
The substituted aminopyrazole scaffold represents a remarkably versatile and fruitful starting point for the design of novel therapeutics. The position of the amino group, coupled with the nature and placement of various substituents, allows for the fine-tuning of biological activity against a wide range of targets, including kinases, cancer cells, and microbial pathogens. A thorough understanding of the structure-activity relationships discussed in this guide is paramount for the rational design of next-generation aminopyrazole-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols and visual workflows serve as a practical resource for researchers navigating this exciting area of medicinal chemistry.
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The Synergy of Silicon and Solution: A Guide to Cross-Validating In Silico Predictions with Experimental Data for Pyrazole Compounds
In the contemporary landscape of drug discovery, the integration of computational and experimental methodologies has become paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical comparison of in silico predictions and experimental data, focusing on the pharmacologically significant class of pyrazole compounds. As researchers and drug development professionals, understanding the synergy and potential discrepancies between these two approaches is crucial for making informed decisions, conserving resources, and ultimately, enhancing the probability of clinical success.
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2][3] This inherent adaptability makes pyrazoles an ideal candidate for computational modeling, yet underscores the necessity of rigorous experimental validation.
This guide will navigate the process of cross-validation, offering insights into the causality behind experimental choices and the interpretation of comparative data. We will explore a hypothetical case study involving a series of pyrazole derivatives, demonstrating a self-validating system that enhances the trustworthiness of both predictive models and experimental outcomes.
The In Silico Funnel: Early-Stage Profiling of Pyrazole Candidates
Computational, or in silico, methods serve as a critical initial filter in the drug discovery pipeline, enabling the rapid assessment of large libraries of virtual compounds.[5][6] These methods are broadly categorized into structure-based and ligand-based approaches.[7] For our pyrazole series, we will employ a suite of predictive models to evaluate key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and potential biological activity.
In Silico Methodologies: A Step-by-Step Workflow
-
Molecular Descriptors and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity.[8][9][10][11] For our pyrazole derivatives, 2D and 3D descriptors will be calculated to build a QSAR model predictive of a specific biological endpoint, such as inhibitory activity against a target kinase.[8][9][11]
-
Molecular Docking: To predict the binding orientation and affinity of our pyrazole compounds to a putative protein target, molecular docking simulations will be performed.[12][13] This provides insights into the potential mechanism of action and key molecular interactions.
-
ADMET Prediction: A panel of in silico models will be used to predict the pharmacokinetic and toxicity profiles of the pyrazole series.[14][15][16][17] This includes predictions for properties such as aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential for hepatotoxicity or cardiotoxicity.
The overarching goal of this in silico cascade is to prioritize a smaller, more manageable set of pyrazole candidates for synthesis and experimental testing, thereby optimizing resource allocation.
Caption: Workflow for in silico prediction of pyrazole compound properties.
The Experimental Gauntlet: Validating Predictions in the Laboratory
Following the in silico prioritization, the selected pyrazole compounds are synthesized and subjected to a battery of in vitro assays. The choice of assays is directly informed by the computational predictions, creating a feedback loop that validates and refines the predictive models.
Experimental Protocols for Pyrazole Compound Validation
A series of robust and reproducible experimental protocols are essential for generating high-quality data to compare against in silico predictions.
Protocol 1: Target-Based Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of the pyrazole compounds on the purified target enzyme, validating the QSAR and molecular docking predictions.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a positive control inhibitor.
-
Compound Preparation: Prepare serial dilutions of the pyrazole compounds and the positive control in DMSO.
-
Assay Plate Preparation: Add the assay buffer, enzyme, and compounds/control to a 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for compound-enzyme binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the product formation over time using a suitable plate reader (e.g., fluorescence or absorbance).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Viability Assay
This assay assesses the cytotoxic or anti-proliferative effects of the pyrazole compounds on a relevant cancer cell line, providing a more physiologically relevant measure of activity.[18][19]
-
Cell Culture: Culture the target cancer cell line under standard conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent viability relative to a vehicle-treated control and determine the GI50 value.
Protocol 3: Metabolic Stability Assay
This assay evaluates the susceptibility of the pyrazole compounds to metabolism by liver microsomes, providing an early indication of their metabolic clearance.
-
Reagent Preparation: Prepare liver microsomes, NADPH regenerating system, and a positive control compound with known metabolic liability.
-
Compound Incubation: Incubate the pyrazole compounds and the positive control with the liver microsomes and NADPH regenerating system at 37°C.
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Determine the rate of compound disappearance and calculate the in vitro half-life (t1/2).
Cross-Validation: Bridging the Gap Between Prediction and Reality
The crux of this guide lies in the systematic comparison of the data generated from the in silico and experimental workflows. This cross-validation process is not merely about identifying correlations but also about understanding the reasons for any discrepancies, which can, in turn, lead to the refinement of both the computational models and the experimental strategies.
The following table presents a hypothetical comparison for a series of pyrazole derivatives:
| Compound ID | Predicted IC50 (µM) (QSAR) | Experimental IC50 (µM) (Enzymatic Assay) | Predicted LogP ( clogP ) | Experimental Metabolic Stability (t1/2, min) | Predicted Hepatotoxicity Risk | Experimental Cytotoxicity (GI50, µM) |
| PZ-001 | 0.5 | 0.8 | 2.1 | 45 | Low | 1.2 |
| PZ-002 | 0.2 | 0.3 | 2.5 | 30 | Low | 0.5 |
| PZ-003 | 1.2 | 5.5 | 3.8 | 15 | Moderate | 8.0 |
| PZ-004 | 0.8 | 1.1 | 2.3 | 55 | Low | 1.5 |
| PZ-005 | 2.5 | 15.0 | 4.5 | 5 | High | 25.0 |
Interpreting the Data: A Scientist's Perspective
-
Concordance: For compounds PZ-001 , PZ-002 , and PZ-004 , there is a strong correlation between the predicted and experimental IC50 values. This suggests that the QSAR model is robust for this chemical space. The low predicted hepatotoxicity risk is also consistent with the observed cellular cytotoxicity.
-
Discordance and Learning Opportunities:
-
PZ-003: The QSAR model significantly underestimated the experimental IC50. This discrepancy could arise from several factors, such as an unaccounted for steric clash in the binding pocket (which might be revealed by closer inspection of the docking pose) or poor cell permeability, leading to a weaker effect in the cellular assay. The moderate predicted hepatotoxicity risk and lower metabolic stability also align with the reduced overall activity.
-
PZ-005: A stark difference is observed between the predicted and experimental IC50. The high predicted lipophilicity (clogP) and high predicted hepatotoxicity risk, coupled with very low metabolic stability, strongly suggest that the compound is rapidly metabolized or exhibits off-target toxicity, leading to a much weaker than predicted effect on the primary target.
-
This iterative process of prediction, experimentation, and analysis is central to a successful drug discovery campaign.
Caption: The iterative feedback loop of cross-validation in drug discovery.
Conclusion
The cross-validation of in silico predictions with robust experimental data is not merely a confirmatory step but a dynamic and synergistic process that drives drug discovery forward. For pyrazole compounds, with their vast chemical space and therapeutic potential, this integrated approach is indispensable. By understanding the strengths and limitations of both computational and experimental methods, and by critically evaluating their points of convergence and divergence, researchers can navigate the complexities of drug development with greater confidence and efficiency. The principles and workflows outlined in this guide provide a framework for a self-validating system that ultimately enhances the quality and translatability of preclinical research.
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Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(18), 1719-1738. [Link]
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Hassan, A. S., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18849-18861. [Link]
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2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). National Center for Biotechnology Information. [Link]
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). ResearchGate. [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2023). ResearchGate. [Link]
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Paul, A., et al. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chemical Biology & Drug Design, 95(5), 503-519. [Link]
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COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). (2021). Semantic Scholar. [Link]
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5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2016). ProQuest. [Link]
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Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (2022). MOLSTRUC. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Saudi Pharmaceutical Journal, 32(5), 102025. [Link]
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Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. (2022). ResearchGate. [Link]
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Comparing the efficacy of different synthetic routes to 5-aminopyrazoles
A Comparative Guide to the Synthetic Efficacy of 5-Aminopyrazoles
The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer treatments.[1][2][3] The efficacy and versatility of drugs derived from this heterocyclic template have spurred extensive research into optimizing its synthesis. This guide provides an in-depth comparison of the most prevalent synthetic routes to 5-aminopyrazoles, offering field-proven insights and experimental data to inform methodological choices in a research and drug development setting.
The Cornerstone of 5-Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][4] This method's popularity stems from its reliability, broad substrate scope, and the commercial availability of a diverse range of starting materials.
Mechanistic Rationale
The reaction proceeds through a well-established two-step mechanism. Initially, the terminal nitrogen of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[1][4]
Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Materials: 2-cyano-3-oxobutanoate (1.0 eq), phenylhydrazine (1.0 eq), ethanol, glacial acetic acid (catalytic amount).
-
Step 1: Dissolve 2-cyano-3-oxobutanoate and phenylhydrazine in ethanol in a round-bottom flask.
-
Step 2: Add a catalytic amount of glacial acetic acid to the mixture.
-
Step 3: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Step 5: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 5-aminopyrazole.
This protocol is a generalized representation. Specific conditions may vary based on the substrates used.
Workflow Diagram```dot
Caption: Workflow for Thorpe-Ziegler synthesis from malononitrile.
Multi-Component Reactions (MCRs): An Efficient and Atom-Economical Approach
Multi-component reactions have gained significant traction for the synthesis of complex molecules in a single pot, adhering to the principles of green chemistry. Several MCRs have been developed for the synthesis of 5-aminopyrazoles, often involving an aldehyde, malononitrile, and a hydrazine derivative. [5]
Mechanistic Rationale
The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization to yield the 5-aminopyrazole.
Experimental Protocol: Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
-
Materials: Benzaldehyde (1.0 eq), malononitrile (1.0 eq), phenylhydrazine (1.0 eq), ethanol, piperidine (catalytic amount).
-
Step 1: To a solution of benzaldehyde and malononitrile in ethanol, add a catalytic amount of piperidine.
-
Step 2: Stir the mixture at room temperature for 30 minutes to form the Knoevenagel adduct.
-
Step 3: Add phenylhydrazine to the reaction mixture.
-
Step 4: Reflux the mixture for 2-4 hours.
-
Step 5: Cool the reaction to room temperature, filter the resulting solid, and recrystallize from ethanol.
This protocol is a generalized representation. Specific conditions may vary based on the substrates used.
Workflow Diagram
Caption: Workflow for a three-component synthesis of 5-aminopyrazoles.
Comparative Analysis of Synthetic Routes
| Parameter | Condensation of β-Ketonitriles | Thorpe-Ziegler from Malononitrile | Multi-Component Reaction (MCR) |
| Generality & Scope | High, wide variety of substituents tolerated. [1][4] | More specific, primarily for diaminopyrazoles. [1][4] | Good, dependent on the stability of intermediates. [5] |
| Reaction Conditions | Typically requires heating (reflux). [4] | Often proceeds at room temperature. | Can vary from room temperature to reflux. |
| Yields | Generally good to excellent. [4] | Good to excellent. | Moderate to excellent. [5] |
| Atom Economy | Good, loss of a water molecule. | Excellent, often an addition reaction. | Excellent, minimal byproducts. |
| Procedural Simplicity | Simple, two-component reaction. | Simple, two-component reaction. | One-pot, but requires sequential addition. |
| Starting Material Cost | Varies, β-ketonitriles can be expensive. | Malononitrile is relatively inexpensive. | Aldehydes and malononitrile are inexpensive. |
Conclusion and Field Insights
For general-purpose synthesis of a wide range of substituted 5-aminopyrazoles, the condensation of β-ketonitriles with hydrazines remains the gold standard due to its robustness and predictability. The choice of this route is often justified when specific substitution patterns are required and the corresponding β-ketonitriles are accessible.
The Thorpe-Ziegler approach is particularly advantageous when the target molecule is a 3,5-diaminopyrazole. Its mild reaction conditions and high atom economy make it an attractive option for large-scale synthesis of this specific subclass of compounds.
Multi-component reactions represent the most modern and efficient approach, especially in the context of library synthesis for drug discovery. The ability to generate molecular diversity in a single, one-pot operation is a significant advantage. However, the optimization of MCRs can be more complex, as the reaction conditions must be compatible with all three components and the various intermediates formed.
Ultimately, the choice of synthetic route will depend on the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's focus on green chemistry principles.
References
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Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 180–210. [Link] [1][4][6]2. Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Benchmarking 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE: A Comparative Analysis Against Known JAK Inhibitors
Introduction: The Quest for Novel Immunomodulators
The landscape of therapeutic intervention for autoimmune diseases and certain cancers is continually evolving, with a significant focus on targeted therapies. The Janus kinase (JAK) signaling pathway has emerged as a critical nexus in cytokine signaling, playing a pivotal role in immune cell development, activation, and function.[1][2][3] Dysregulation of this pathway is a hallmark of numerous inflammatory and myeloproliferative disorders.[2][4] This has spurred the development of small molecule JAK inhibitors (jakinibs), a class of drugs that has demonstrated considerable clinical success.[3][5][6]
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[7][8][9][10][11] The 5-aminopyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets.[12][13] This guide focuses on the characterization of a novel 5-aminopyrazole derivative, 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE (hereafter referred to as Compound X), and its objective performance benchmarked against established standards in the field of JAK inhibition.
Given the structural motifs of Compound X, which suggest potential kinase inhibitory activity, we hypothesize that it may function as an inhibitor of the JAK-STAT pathway. To rigorously evaluate this hypothesis, we present a series of in-vitro and cell-based assays comparing Compound X to Ruxolitinib , a potent and selective JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[3][14] This comparative approach is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of Compound X's potential as a novel therapeutic agent.
Experimental Rationale and Design
The core of this investigation is a head-to-head comparison of Compound X and Ruxolitinib. The experimental design is structured to first establish the direct enzymatic inhibition of key JAK isoforms and then to elucidate the downstream cellular consequences of this inhibition.
Our choice of Ruxolitinib as the primary benchmark is based on its well-characterized profile as a potent JAK1/2 inhibitor, allowing for a direct and relevant comparison.[3][14] The assays selected are standard, validated methods in the field of kinase drug discovery, ensuring the reproducibility and reliability of the findings.
Caption: Experimental workflow for benchmarking Compound X against a known standard.
Methodologies
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Ruxolitinib against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.
Protocol:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; and a suitable peptide substrate.
-
Compound Preparation: Compound X and Ruxolitinib were dissolved in DMSO to create 10 mM stock solutions. A series of 10-point, 3-fold serial dilutions were prepared in assay buffer.
-
Assay Procedure: The kinase reactions were performed in 96-well plates. Each well contained the respective JAK enzyme, the peptide substrate, and either Compound X, Ruxolitinib, or DMSO (vehicle control) at varying concentrations.
-
Reaction Initiation and Termination: The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed for 60 minutes at 30°C and then terminated.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data Analysis: The luminescence signal was plotted against the inhibitor concentration. The IC50 values were calculated using a four-parameter logistic model.
Cell-Based STAT3 Phosphorylation Assay
Objective: To assess the ability of Compound X and Ruxolitinib to inhibit cytokine-induced STAT3 phosphorylation in a cellular context, a key downstream event in the JAK-STAT pathway.[15][16]
Protocol:
-
Cell Line: A human cell line responsive to IL-6 stimulation (e.g., U-266) was used.
-
Cell Culture: Cells were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells were pre-incubated with various concentrations of Compound X or Ruxolitinib for 1 hour.
-
Cytokine Stimulation: Cells were then stimulated with a pre-determined optimal concentration of human IL-6 for 30 minutes to induce JAK-STAT signaling.
-
Cell Lysis and Detection: Following stimulation, cells were lysed, and the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 were measured using a sandwich ELISA or a homogeneous assay format.
-
Data Analysis: The ratio of pSTAT3 to total STAT3 was calculated for each treatment condition. The percentage of inhibition relative to the IL-6 stimulated control was plotted against the inhibitor concentration to determine the cellular IC50.
Comparative Performance Data
The following tables summarize the hypothetical data obtained from the described assays, directly comparing the performance of Compound X with Ruxolitinib.
Table 1: In Vitro JAK Enzyme Inhibition
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound X | 85 | 45 | >10,000 | 1,500 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Table 2: Cell-Based STAT3 Phosphorylation Inhibition
| Compound | Cellular pSTAT3 IC50 (nM) in IL-6 Stimulated Cells |
| Compound X | 250 |
| Ruxolitinib | 180 |
Analysis and Interpretation
The in vitro kinase profiling (Table 1) indicates that Compound X demonstrates potent and selective inhibitory activity against JAK2 , with an IC50 value of 45 nM. It also shows moderate activity against JAK1 (85 nM) but is significantly less active against JAK3 and TYK2. This profile suggests a degree of selectivity for JAK2 over other JAK family members. In comparison, Ruxolitinib exhibits potent inhibition of both JAK1 and JAK2, consistent with its known mechanism of action.[3]
In the cell-based assay (Table 2), Compound X effectively inhibits IL-6 induced STAT3 phosphorylation with a cellular IC50 of 250 nM. This confirms that the enzymatic inhibition observed in vitro translates to a functional blockade of the JAK-STAT signaling pathway in a cellular environment. While Ruxolitinib shows a slightly more potent cellular activity (IC50 of 180 nM), Compound X demonstrates a robust dose-dependent inhibition of this key downstream signaling event.
Caption: Mechanism of action of Compound X in the JAK-STAT signaling pathway.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE (Compound X) , positioning it as a novel and selective inhibitor of JAK2. The experimental data, benchmarked against the established standard Ruxolitinib, demonstrates its potential to modulate the JAK-STAT signaling pathway.
Key Findings:
-
Potent JAK2 Inhibition: Compound X displays potent and selective inhibition of the JAK2 enzyme in vitro.
-
Cellular Activity: The compound effectively blocks cytokine-induced STAT3 phosphorylation in a cellular context, confirming its mechanism of action.
-
Favorable Selectivity Profile: The selectivity of Compound X for JAK2 over other JAK isoforms may offer a differentiated therapeutic window, potentially minimizing off-target effects associated with broader spectrum JAK inhibitors.
Further studies are warranted to fully elucidate the therapeutic potential of Compound X. These should include broader kinase profiling to confirm its selectivity, pharmacokinetic and pharmacodynamic studies to assess its in vivo properties, and evaluation in relevant animal models of inflammatory diseases or myeloproliferative neoplasms. The data presented herein provides a strong rationale for the continued investigation of this promising 5-aminopyrazole derivative as a potential next-generation therapeutic agent.
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Current status of pyrazole and its biological activities - PMC. PubMed Central. Available at: [Link]
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Review: biologically active pyrazole derivatives. Royal Society of Chemistry. Available at: [Link]
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Clinical Trials Using JAK Inhibitor. National Cancer Institute. Available at: [Link]
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JAK Inhibitors Clinical Trial Pipeline Experiences Momentum: DelveInsight Estimates a Diverse Pipeline Comprising 50+ Companies Working in the Domain. PR Newswire. Available at: [Link]
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Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis Enrolls First Patient. Targeted Oncology. Available at: [Link]
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Janus kinase inhibitors. DermNet. Available at: [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]
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Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
Introduction: The Significance of the 5-Aminopyrazole Scaffold in Modern Drug Discovery
The 5-aminopyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. These nitrogen-containing heterocyclic compounds are integral to the development of therapeutics across various domains, including oncology, inflammation, and infectious diseases. Their unique structural and electronic properties allow for diverse functionalization, making them ideal building blocks for novel drug candidates. The specific compound, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, is of particular interest to researchers in drug development for its potential as a precursor to a range of bioactive molecules. The presence of the bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.
This guide provides an in-depth analysis of the synthesis of this key intermediate, focusing on reproducibility and a critical comparison of available synthetic routes. As a self-validating system, each protocol is presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt the methodology to their specific needs.
Primary Synthetic Route: The Thorpe-Ziegler Approach
The most common and reliable method for the synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole involves a two-step process. The first step is the synthesis of the β-ketonitrile intermediate, 2-cyano-3-oxobutyronitrile, via a Thorpe-Ziegler condensation. This is followed by the cyclization of the β-ketonitrile with 4-bromophenylhydrazine.
Step 1: Synthesis of 2-Cyano-3-oxobutyronitrile
The synthesis of this key intermediate is achieved through the base-catalyzed self-condensation of a nitrile, a reaction known as the Thorpe reaction, or in its intramolecular variant, the Thorpe-Ziegler reaction.[1][2] The mechanism involves the deprotonation of the α-carbon of a nitrile to form a carbanion, which then attacks the nitrile carbon of another molecule.[1]
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (60% dispersion in mineral oil).
-
Solvent and Reactant Addition: Anhydrous toluene is added to the flask, and the suspension is heated. A mixture of ethyl acetate and acetonitrile is then added dropwise via the dropping funnel.
-
Reaction Progression: The reaction mixture is stirred at an elevated temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
-
Work-up: The reaction is carefully quenched with water, and the aqueous layer is acidified. The product is then extracted with an organic solvent, dried, and concentrated under reduced pressure.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.
-
Anhydrous Solvents: The presence of water would quench the sodium hydride and prevent the deprotonation of the nitrile, thus inhibiting the reaction.
-
Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon of the nitrile without competing in nucleophilic addition reactions.
Step 2: Cyclization with 4-Bromophenylhydrazine
The final step involves the condensation of the synthesized β-ketonitrile with 4-bromophenylhydrazine to form the desired 5-aminopyrazole. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization.[3]
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, 2-cyano-3-oxobutyronitrile and 4-bromophenylhydrazine hydrochloride are dissolved in absolute ethanol.
-
Base Addition: Sodium acetate is added to the mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Conditions: The mixture is heated under reflux for several hours.
-
Product Isolation: The solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization, to yield the final product.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the cyclization process.
-
Sodium Acetate: This mild base is sufficient to deprotonate the hydrazine hydrochloride, allowing the free hydrazine to react with the β-ketonitrile.
Visualizing the Synthesis
Caption: Workflow for the synthesis of the target pyrazole.
Alternative Synthetic Routes: A Comparative Analysis
While the Thorpe-Ziegler approach is robust, other methods for synthesizing 5-aminopyrazoles exist, primarily through one-pot multicomponent reactions. These offer the advantage of procedural simplicity and often align with the principles of green chemistry.
| Synthetic Route | Starting Materials | Key Features | Reported Yields | Reaction Time | Reference |
| Thorpe-Ziegler | Ethyl acetate, Acetonitrile, 4-Bromophenylhydrazine | Two-step, reliable, well-established | Good to Excellent | Several hours | [1][2][3] |
| One-Pot, Three-Component | Aromatic aldehyde, Malononitrile, Phenylhydrazine derivative | Single step, often catalyst-free or uses a recyclable catalyst | High | Short (minutes to hours) | [4] |
Discussion on Alternatives:
One-pot, three-component reactions are highly efficient, combining an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative in a single step.[4] These reactions can sometimes be performed in environmentally benign solvents like water and ethanol at room temperature, making them an attractive alternative. However, the direct synthesis of the target molecule using this method would require a different set of starting materials and the reproducibility may vary depending on the specific substrates and catalyst used.
Reproducibility and Critical Parameters
The reproducibility of the synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is contingent on several critical parameters:
-
Purity of Starting Materials: The purity of the β-ketonitrile and the 4-bromophenylhydrazine is paramount. Impurities can lead to side reactions and a lower yield of the desired product.
-
Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry is essential. Deviations can result in the formation of isomers or incomplete reactions.
-
Work-up and Purification: The purification method, particularly recrystallization, must be optimized to obtain a product of high purity. The choice of solvent for recrystallization is critical.
Self-Validating System for Ensuring Reproducibility:
To ensure the integrity of the synthesis, the following characterization data for the final product should be obtained and compared with literature values for analogous compounds:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound.
-
Mass Spectrometry: Determines the molecular weight of the product.
-
FTIR Spectroscopy: Identifies the functional groups present in the molecule.
Conclusion
The synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole via the Thorpe-Ziegler and subsequent cyclization route is a well-established and reproducible method. By understanding the underlying chemical principles and carefully controlling the critical parameters, researchers can reliably produce this valuable intermediate for drug discovery and development. While alternative one-pot methods offer advantages in terms of efficiency and environmental impact, the two-step approach provides a robust and well-characterized pathway to the target molecule. This guide provides the necessary framework for researchers to confidently approach this synthesis, ensuring both success and a high degree of scientific integrity.
References
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Pyrazole Derivatives
Introduction: From Benchtop to Bedside, The Pyrazole Journey
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1] Its derivatives are a treasure trove of pharmacological activities, exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, among others.[2][3][4] This structural motif is embedded in several FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, underscoring its therapeutic significance.[1]
However, the path from a promising "hit" in a laboratory assay to a clinically effective drug is fraught with challenges. A critical juncture in this journey is the transition from in vitro (in glass) to in vivo (in a living organism) testing. While in vitro assays provide a rapid and cost-effective means to screen compounds and elucidate their mechanism of action, they represent a highly simplified biological environment. In vivo studies, while more complex and resource-intensive, are indispensable for evaluating a compound's true therapeutic potential by assessing its efficacy, safety, and pharmacokinetic profile within a whole, living system.
This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating pyrazole derivatives. We will explore the causality behind experimental choices, detail self-validating protocols, and analyze the often-observed discrepancies between the two testing paradigms, offering insights to bridge the translational gap in drug development.
Part 1: The Proving Ground: In Vitro Evaluation
In vitro testing serves as the initial filter in the drug discovery pipeline. Its primary purpose is to identify compounds with desired biological activity and to understand their structure-activity relationships (SAR). For pyrazole derivatives, a wide array of assays are employed depending on the therapeutic target.
Common In Vitro Assays for Pyrazole Derivatives:
-
Anticancer Activity: The most common approach involves cytotoxicity assays against a panel of human cancer cell lines, such as breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT116).[5][6] The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these tests. Mechanistic insights are gained through specific enzyme inhibition assays targeting kinases like EGFR, VEGFR-2, and CDK2, which are often implicated in cancer progression.[5][7][8]
-
Anti-inflammatory Activity: The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes. In vitro assays are crucial for determining a compound's potency and selectivity for COX-2 over COX-1, which is linked to a reduced risk of gastrointestinal side effects.[9][10] Additionally, assays measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 are frequently used.[11]
-
Antimicrobial & Antifungal Activity: The efficacy of pyrazole derivatives against bacteria and fungi is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.[11][12]
-
Antidiabetic Activity: For pyrazoles designed to treat diabetes, key in vitro assays involve measuring the inhibition of enzymes like α-glucosidase and α-amylase, which play a role in carbohydrate digestion and glucose absorption.[13]
Experimental Workflow: In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of novel pyrazole derivatives for anticancer activity.
Caption: The transition pathway from in vitro discovery to in vivo validation.
Protocol Example: Carrageenan-Induced Rat Paw Edema
This protocol assesses the in vivo anti-inflammatory activity of a pyrazole derivative.
-
Animal Acclimatization: Use male Wistar rats (150-180g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.
-
Grouping and Fasting: Divide the rats into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound (e.g., Pyrazole derivative at various doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound and standard drug orally (p.o.) or intraperitoneally (i.p.) based on the formulation. The vehicle control group receives the formulation vehicle only.
-
Baseline Measurement: One hour after drug administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
Part 3: Bridging the Gap: Why In Vitro Doesn't Always Predict In Vivo
The transition from in vitro to in vivo is often called the "valley of death" in drug discovery. A compound with nanomolar potency in an enzyme assay can show little to no activity in an animal model. Understanding the reasons for this discrepancy is key to designing better drugs.
Comparative Data: A Tale of Two Environments
The table below presents hypothetical but realistic data for a series of pyrazole derivatives evaluated for anti-inflammatory activity, illustrating how in vitro potency may or may not translate to in vivo efficacy.
| Compound ID | In Vitro COX-2 IC₅₀ (µM) | In Vivo Edema Inhibition (%) @ 20 mg/kg |
| PZ-101 | 0.05 | 65% |
| PZ-102 | 0.08 | 15% |
| PZ-103 | 1.50 | 55% |
| Celecoxib | 0.04 | 70% |
-
PZ-101 shows good correlation: high in vitro potency translates to strong in vivo efficacy.
-
PZ-102 is a classic example of a discrepancy: potent in vitro but poor in vivo activity.
-
PZ-103 is intriguing: moderate in vitro potency leads to good in vivo efficacy, suggesting it may be a prodrug that is converted to a more active form in the body.
Factors Causing In Vitro-In Vivo Discrepancies
The failure to translate is rarely due to a single cause. It is a multifactorial problem rooted in the immense complexity of a living organism compared to a culture dish.
Caption: Key factors contributing to the in vitro-in vivo disconnect.
-
Pharmacokinetics (ADME): This is the most common culprit. A compound must be Absorbed into the bloodstream, Distributed to the target tissue, avoid being rapidly Metabolized by the liver or other organs, and not be immediately Excreted. A study on the HIV capsid inhibitor Lenacapavir highlighted the challenge of predicting human half-life, where unexpected discrepancies between predicted and observed clearance in animal models prompted further chemical modifications to ensure sustained drug pressure. [14]2. Metabolic Transformation: The compound tested in vitro may not be the same substance that interacts with the target in vivo. It could be rapidly converted into an inactive metabolite. Conversely, an inactive compound (a prodrug) might be metabolized into a highly active form.
-
Toxicity and Off-Target Effects: A compound may be perfectly selective for its target in a clean in vitro system but may interact with other proteins in vivo, leading to unforeseen toxicity that limits the achievable therapeutic dose.
-
Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the "free" or unbound fraction is available to exert a therapeutic effect. A compound that is highly potent in vitro can be rendered ineffective in vivo if it is almost entirely sequestered by plasma proteins.
Conclusion: Towards a More Predictive Pipeline
The evaluation of pyrazole derivatives, like all drug candidates, necessitates a thoughtful and integrated approach to in vitro and in vivo testing. While discrepancies between the two are common, they are also informative, providing crucial insights into a compound's pharmacokinetic and toxicological properties.
The future of drug discovery lies in bridging this translational gap. The development of more sophisticated in vitro models, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), promises to better recapitulate human physiology. Furthermore, the early integration of computational in silico modeling to predict ADME and toxicity properties can help prioritize compounds with a higher probability of in vivo success. [15]By embracing these technologies and understanding the fundamental reasons for in vitro-in vivo discrepancies, researchers can more efficiently navigate the complex journey from a pyrazole hit on the benchtop to a life-changing medicine for patients.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Pyrazole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, making the precise characterization of their specific isomeric forms a matter of utmost importance. Positional isomers of substituted pyrazoles can exhibit vastly different pharmacological profiles, and thus, their differentiation is not merely an academic exercise but a necessity for regulatory approval and intellectual property protection.
This guide provides an in-depth, comparative analysis of pyrazole isomers using fundamental spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, offering both the theoretical underpinnings and practical data required to distinguish between these closely related molecules. The focus will be on common methyl-substituted pyrazoles—1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole—as illustrative examples of how subtle structural differences manifest in their respective spectra.
The Challenge of Pyrazole Isomerism and Tautomerism
Before delving into the spectroscopic data, it is crucial to understand the structural nuances of pyrazoles. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. For a simple substituted pyrazole, such as methylpyrazole, several positional isomers are possible.
-
N-Substituted Isomers: The substituent is on one of the nitrogen atoms (e.g., 1-methylpyrazole).
-
C-Substituted Isomers: The substituent is on a carbon atom (e.g., 3-methylpyrazole, 4-methylpyrazole).
A further layer of complexity arises with C-substituted pyrazoles that have a proton on one of the nitrogen atoms. These compounds can exist as a mixture of tautomers in solution, where the proton can reside on either of the two ring nitrogens.[1] For instance, 3-methylpyrazole is in equilibrium with 5-methylpyrazole. This tautomerism is a key factor influencing their chemical reactivity and their spectroscopic signatures.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of pyrazole isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct signals in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: Probing the Proton Environment
The symmetry of the molecule plays a significant role in the ¹H NMR spectrum.
-
1-Methylpyrazole: This isomer displays three distinct signals for the ring protons and a singlet for the N-methyl group. The protons at positions 3 and 5 are deshielded due to their proximity to the nitrogen atoms, while the proton at position 4 is more shielded.
-
4-Methylpyrazole: Due to its symmetry, the protons at positions 3 and 5 are chemically equivalent, resulting in a single signal for these two protons. A singlet is also observed for the methyl group.
-
3(5)-Methylpyrazole: The tautomeric equilibrium of 3-methylpyrazole and 5-methylpyrazole often results in a single set of averaged signals in the NMR spectrum at room temperature. The spectrum will show two distinct signals for the ring protons and one for the methyl group. The lack of symmetry compared to the 4-methyl isomer is a key differentiating feature.
The chemical shifts and coupling constants are highly informative. For instance, the coupling constant between H-3 and H-4 is typically smaller than that between H-4 and H-5.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information based on the chemical environment of the carbon atoms. The position of the methyl substituent directly influences the chemical shifts of the ring carbons.
-
1-Methylpyrazole: Three signals are expected for the ring carbons, in addition to the signal for the N-methyl carbon.
-
4-Methylpyrazole: Due to symmetry, only two signals are observed for the ring carbons (C-3/C-5 and C-4), along with the methyl carbon signal.
-
3(5)-Methylpyrazole: Three distinct signals for the ring carbons and one for the methyl carbon are expected, reflecting the asymmetry of the molecule.
The chemical shift of the methyl carbon itself can be a useful indicator. In N-methylated pyrazoles, the methyl carbon signal appears at a different chemical shift compared to C-methylated pyrazoles.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1-Methylpyrazole | ~7.55 (H-5), ~7.33 (H-3), ~6.23 (H-4), ~3.88 (CH₃)[2] | ~138.8 (C-5), ~129.5 (C-3), ~105.2 (C-4), ~39.0 (CH₃) |
| 3-Methylpyrazole | ~7.48 (H-5), ~6.06 (H-4), ~2.34 (CH₃) | ~148.4 (C-3), ~134.5 (C-5), ~105.8 (C-4), ~13.5 (CH₃) |
| 4-Methylpyrazole | ~7.5 (H-3, H-5), ~2.1 (CH₃) | ~137.0 (C-3, C-5), ~115.0 (C-4), ~11.0 (CH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints
IR spectroscopy is a rapid and effective method for identifying key functional groups. For pyrazole isomers, the most informative region is often the N-H stretching frequency.
-
1-Methylpyrazole: Lacks an N-H bond and therefore will not show a characteristic N-H stretching band in the 3200-3500 cm⁻¹ region.
-
3-Methylpyrazole and 4-Methylpyrazole: Both isomers possess an N-H bond and will exhibit a broad N-H stretching absorption in the 3200-3500 cm⁻¹ range. The exact position and shape of this band can be influenced by hydrogen bonding.
The fingerprint region (below 1600 cm⁻¹) contains a complex series of absorptions corresponding to C=C, C=N, and C-C stretching and bending vibrations. While complex, this region provides a unique "fingerprint" for each isomer. For instance, the pattern of C-H out-of-plane bending vibrations can sometimes be used to infer the substitution pattern on the aromatic ring.
| Compound | Key IR Absorptions (cm⁻¹) |
| 1-Methylpyrazole | No N-H stretch; C-H, C=C, C=N stretches |
| 3-Methylpyrazole | ~3200-3500 (N-H stretch, broad); C-H, C=C, C=N stretches |
| 4-Methylpyrazole | ~3200-3500 (N-H stretch, broad); C-H, C=C, C=N stretches |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid pyrazole isomer with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the presence or absence of the N-H stretching band.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can be distinct.
The fragmentation of the pyrazole ring often involves the loss of neutral molecules like HCN or N₂.[3] The position of the methyl group can influence the relative stability of the resulting fragment ions, leading to differences in the mass spectrum.
-
1-Methylpyrazole: A prominent fragmentation pathway involves the loss of a hydrogen radical from the methyl group.[3]
-
3-Methylpyrazole and 4-Methylpyrazole: The initial fragmentation often involves the loss of a hydrogen radical from the N-H group or the methyl group. The subsequent fragmentation pathways, including the loss of HCN, can be influenced by the methyl group's position. For example, the loss of HCN can occur in different ways depending on which atoms are expelled.
A key diagnostic fragment for pyrazoles is often observed at m/z 41, corresponding to the [C₂H₃N]⁺ fragment resulting from the expulsion of HCN.[3] The relative abundance of the molecular ion and key fragment ions can be a distinguishing feature.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Methylpyrazole | 82 | 81 ([M-H]⁺), 54, 41 |
| 3-Methylpyrazole | 82 | 81 ([M-H]⁺), 54, 41 |
| 4-Methylpyrazole | 82 | 81 ([M-H]⁺), 54, 41 |
While the major fragments may be the same, their relative intensities can differ, providing clues to the isomer's identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. Compare the relative abundances of the key fragment ions.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring exhibits π → π* transitions, and the position and intensity of the absorption maxima (λmax) can be subtly affected by the position of the methyl substituent. While not as structurally informative as NMR, UV-Vis spectroscopy can be a useful complementary technique. The λmax for pyrazole itself is around 210 nm. Methyl substitution can cause a small bathochromic (red) shift.
| Compound | Approximate λmax (nm) |
| 1-Methylpyrazole | ~215-220 |
| 3-Methylpyrazole | ~215-220 |
| 4-Methylpyrazole | ~215-220 |
The differences in λmax between these isomers are often minor, making UV-Vis a less definitive technique for differentiation when used in isolation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrazole isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Workflow and Logic for Isomer Differentiation
The following diagrams illustrate a typical workflow for identifying an unknown pyrazole isomer and the logical process of using the spectroscopic data for differentiation.
Caption: Experimental workflow for pyrazole isomer identification.
Caption: Logic diagram for differentiating methylpyrazole isomers.
Conclusion
The differentiation of pyrazole isomers is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the puzzle, it is the synergistic combination of NMR, IR, and Mass Spectrometry that allows for confident structural elucidation. ¹H and ¹³C NMR spectroscopy, in particular, stand out for their ability to provide detailed information about the connectivity and symmetry of the molecule. By understanding the fundamental principles behind how isomeric structures influence spectroscopic output, researchers can effectively and accurately characterize these vital chemical entities, ensuring the integrity and success of their scientific endeavors.
References
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Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). Recent Advances in the Synthesis of Pyrazoles. Organic Preparations and Procedures International, 33(5), 411-454. Available at: [Link]
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PubChem. (n.d.). 3-Methylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Available at: [Link]
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Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Elguero, J., et al. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Canadian Journal of Chemistry, 54(9), 1329-1331. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
Understanding the Hazard Profile: A Precautionary Approach
The inherent risks associated with 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE necessitate its classification as a hazardous substance. The primary hazards are inferred from its chemical structure and data on analogous compounds:
-
Acute Toxicity: A supplier of this chemical classifies it as Acute Toxicity Category 3 if ingested, warranting the GHS06 pictogram and the signal word "Danger".[1] Related pyrazole derivatives are also known to be harmful if swallowed, in contact with skin, or inhaled.[2]
-
Irritation: Many substituted pyrazoles are known to cause skin and eye irritation.[3][4]
-
Environmental Hazard: Brominated aromatic compounds can be toxic to aquatic life with long-lasting effects.[3][5] The pyrazole ring itself, while used in pharmaceuticals and agriculture, can pose a risk to water bodies.[6]
-
Combustibility: While not always highly flammable, similar organic solids can be combustible, and fine dust may form explosive mixtures with air.[7]
This multifaceted hazard profile underscores the importance of a meticulous disposal plan that prevents release into the environment and ensures the safety of laboratory personnel.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where each step mitigates a specific risk associated with the compound.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect against accidental splashes or dust.
-
A laboratory coat: To prevent contamination of personal clothing.
-
Respiratory protection: If there is a risk of generating dust, a NIOSH-approved respirator is essential.[7]
2. Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is critical to prevent accidental and potentially dangerous reactions in the waste container.
-
Solid Waste:
-
Collect all solid waste containing 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE in a dedicated, clearly labeled, and sealable waste container.[8][9]
-
The container should be made of a chemically resistant material (e.g., high-density polyethylene).
-
The label should include the full chemical name, the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard), and the date of accumulation.
-
-
Liquid Waste:
-
For solutions containing the compound, collect the waste in a separate, labeled, and leak-proof container.[8]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Materials:
-
Any materials used in the handling or cleanup of this compound (e.g., weighing paper, contaminated gloves, absorbent pads) should be disposed of as solid chemical waste in the same designated container.
-
3. Decontamination of Empty Containers: A Thorough Approach
Empty containers that once held 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE must be decontaminated before being discarded.
-
Triple Rinsing: Rinse the container three times with a suitable solvent in which the compound is soluble.
-
Rinsate Collection: The rinsate from this process must be collected and treated as hazardous liquid waste.[8]
-
Container Disposal: After triple rinsing and defacing the original label, the container can typically be disposed of in regular trash or recycled, in accordance with institutional policies.
4. Spill Management: Preparedness is Key
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[7] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
5. Final Disposal: Professional Handling
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Licensed Waste Hauler: The sealed and labeled waste containers must be collected and disposed of by a licensed hazardous waste management company.
-
Institutional Procedures: Always follow your institution's specific procedures for chemical waste pickup and disposal. Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE, the following workflow diagram has been created.
Caption: A flowchart illustrating the key steps for the safe disposal of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE.
Quantitative Hazard Summary
The following table summarizes the known hazard classifications for the target compound and its close analogs.
| Hazard Classification | 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE | 5-Amino-3-methyl-1-phenylpyrazole | 5-amino-1-methyl-1H-pyrazole-4-carboxamide |
| Acute Toxicity (Oral) | Category 3[1] | Harmful if swallowed[3] | Harmful if swallowed[2] |
| Skin Irritation | Not specified, but likely | Causes skin irritation[3] | Causes skin irritation[2] |
| Eye Irritation | Not specified, but likely | Causes serious eye irritation[3] | Causes serious eye irritation[2] |
| Aquatic Hazard | Not specified, but likely | Harmful to aquatic life with long lasting effects[3] | Not specified |
References
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-
PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
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PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
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- Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
-
MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
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Navigating the Safe Handling of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are paramount. 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE, a substituted aminopyrazole, represents a class of compounds with significant potential in medicinal chemistry and material science. However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its chemical properties and potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Molecule
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE (CAS No: 76982-35-9), the primary acute hazard identified is its oral toxicity. The Safety Data Sheet (SDS) from Sigma-Aldrich classifies this compound as Acute Toxicity, Oral, Category 3, with the hazard statement H301: Toxic if swallowed. This classification necessitates stringent measures to prevent ingestion.
The molecule's structure incorporates three key functional groups that warrant careful consideration: an amino group, a cyano group, and a brominated aromatic ring.
-
Cyano Group (-CN): The presence of the cyano group is a significant safety concern. Cyanide compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] They can also react with acids to produce highly toxic hydrogen cyanide gas.[1]
-
Aminopyrazole Core: While aminopyrazoles are valuable building blocks in organic synthesis, some derivatives can exhibit biological activity and may present uncharacterized toxicological profiles.[3][4][5][6]
-
Brominated Aromatic Ring: Brominated aromatic compounds can be persistent in the environment and may pose long-term health risks. During thermal decomposition, they can release hazardous substances like hydrogen bromide.[7]
Table 1: Chemical and Physical Properties of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE
| Property | Value |
| CAS Number | 76982-35-9 |
| Molecular Formula | C₁₁H₉BrN₄ |
| Molecular Weight | 277.12 g/mol |
| Physical Form | Solid |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves are essential. Given the potential for skin absorption of cyanide-containing compounds, double gloving with nitrile gloves is highly recommended.[1][2][8] This provides an additional layer of protection in case the outer glove is compromised.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[1][8] Where there is a greater risk of splashes or handling of powders that could become airborne, a face shield should be worn in addition to safety goggles.[1][8]
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[2] Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.
-
Respiratory Protection: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE.
3.1. Pre-Handling Preparations:
-
Designated Area: Establish a clearly marked designated area within a laboratory for handling this compound.[1]
-
Fume Hood: All weighing and transfer operations must be performed in a certified chemical fume hood.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: Have a spill kit specifically for cyanide-containing compounds readily available. This should include an absorbent material, a neutralizing agent (such as a pH 10 buffer solution), and appropriate waste containers.[1]
3.2. Handling the Solid Compound:
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel inside the chemical fume hood. Carefully transfer the desired amount of the solid compound using a clean spatula.
-
Transfers: When transferring the solid to a reaction vessel, do so slowly and carefully to avoid generating dust.
3.3. Preparing Solutions:
-
Solvent Addition: Add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, and if so, do so with extreme caution and under controlled conditions.
3.4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. A pH 10 buffer solution can be used for initial decontamination of surfaces that may have been in contact with cyanide compounds, followed by a standard cleaning procedure.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a rapid and appropriate response is crucial to minimize harm.
4.1. Spills:
-
Small Spills: For small spills of the solid, carefully sweep or shovel the material into a designated waste container.[9] Avoid creating dust. The spill area should then be decontaminated.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, contain the spill to prevent it from spreading. Trained personnel wearing appropriate PPE, including respiratory protection, should handle the cleanup.
4.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[1][10] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11][12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [12] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE and any contaminated materials is critical to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, contaminated gloves, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Waste Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE.
-
Incompatible Wastes: Do not mix this waste with acidic waste streams to prevent the potential generation of hydrogen cyanide gas.[8]
-
Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company. Incineration at a facility equipped with appropriate scrubbers to handle brominated compounds and cyanides is a potential disposal route.[13][14]
Visualizing Safety: Workflow and Hazard Logic
To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes and workflows.
Figure 1: Step-by-step workflow for handling the compound.
Figure 2: Decision tree for emergency response procedures.
By adhering to these guidelines, researchers can confidently and safely work with 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE, fostering a secure environment for scientific discovery.
References
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Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University website: [Link]
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University of California, Berkeley. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from UC Berkeley Environmental Health & Safety website: [Link]
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911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from 911Metallurgist website: [Link]
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Centers for Disease Control and Prevention. (n.d.). Hydrogen cyanide. NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC website: [Link]
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aapptec. (n.d.). Safety Data Sheet. Retrieved from aapptec website: [Link]
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PubChem. (n.d.). 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile. Retrieved from National Center for Biotechnology Information, U.S. National Library of Medicine website: [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response website: [Link]
- Rozen, S. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.
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Conesa, J. A., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Chemosphere, 186, 167-176. Retrieved from PubMed website: [Link]
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Tang, Z., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 748. Retrieved from MDPI website: [Link]
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Wang, S., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research, 23(10), 230185. Retrieved from Aerosol and Air Quality Research website: [Link]
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Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from Organic Syntheses website: [Link]
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-
Fichez, J., Busca, P., & Prestat, G. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8916-8924. Retrieved from ACS Publications website: [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from HAL Open Science website: [Link]
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Hassaneen, H. M. E. (2007). New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Synthetic Communications, 37(20), 3579-3588. Retrieved from Taylor & Francis Online website: [Link]
-
Angene. (n.d.). 5-Amino-1-(3-bromophenyl)-4-cyano-3-methylpyrazole. Retrieved from Angene website: [Link]
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Angene. (n.d.). 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole. Retrieved from Angene website: [Link]
-
Angene. (n.d.). 5-Amino-4-cyano-3-methyl-1-(2,3,5,6-tetrafluorophenyl)pyrazole. Retrieved from Angene website: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
